Benzyl (2,5-dimethyloxazol-4-yl)carbamate
Description
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Properties
IUPAC Name |
benzyl N-(2,5-dimethyl-1,3-oxazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-12(14-10(2)18-9)15-13(16)17-8-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCNXKWODRIVLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C)NC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Benzyl (2,5-dimethyloxazol-4-yl)carbamate: Synthesis, Characterization, and Potential Applications
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl (2,5-dimethyloxazol-4-yl)carbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Although not extensively documented in current literature, its structure, combining a substituted oxazole ring with a benzyl carbamate moiety, suggests significant potential for biological activity. This document will detail the theoretical synthesis, structural elucidation, physicochemical properties, and potential therapeutic applications of this molecule. The methodologies presented are grounded in established principles of organic chemistry and are designed to be self-validating for researchers embarking on the study of this novel compound.
Introduction: The Scientific Rationale
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The 2,5-dimethyloxazole core offers a stable and synthetically accessible starting point for further functionalization. The incorporation of a carbamate group, specifically a benzyl carbamate, introduces a versatile functional handle. Benzyl carbamates are widely utilized as protecting groups for amines in organic synthesis due to their stability and well-defined deprotection methods.[2][3][4] This combination in Benzyl (2,5-dimethyloxazol-4-yl)carbamate results in a molecule with potential for targeted biological interactions and as a key intermediate for the synthesis of more complex pharmaceutical agents.
This guide will explore the logical synthesis and expected properties of this compound, providing a foundational resource for its investigation.
Proposed Synthesis and Structural Elucidation
The synthesis of Benzyl (2,5-dimethyloxazol-4-yl)carbamate can be logically approached through a multi-step process, commencing with the formation of the 2,5-dimethyloxazole ring, followed by functionalization at the 4-position to introduce the carbamate moiety.
Synthesis of the 2,5-Dimethyloxazole Core
Various established methods can be employed for the synthesis of 2,5-disubstituted oxazoles.[5][6] A common and effective approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.
Experimental Protocol: Synthesis of 2,5-Dimethyloxazole
-
Acylation of Alanine: Begin with the acylation of a suitable amino acid, such as alanine, with an acetylating agent (e.g., acetic anhydride) to form the corresponding N-acetyl-alanine.
-
Dakin-West Reaction: The N-acetyl-alanine is then subjected to a Dakin-West reaction with acetic anhydride and a base (e.g., pyridine) to yield an α-acetylamino ketone.[7]
-
Cyclization: The resulting α-acetylamino ketone is then cyclized using a dehydrating agent, such as polyphosphoric acid, to afford 2,5-dimethyloxazole.[7]
Functionalization at the 4-Position and Carbamate Formation
The subsequent and crucial step is the introduction of a nitrogen-containing functional group at the 4-position of the 2,5-dimethyloxazole ring, which can then be converted to the target carbamate.
Experimental Protocol: Synthesis of Benzyl (2,5-dimethyloxazol-4-yl)carbamate
-
Formylation of 2,5-Dimethyloxazole: The 2,5-dimethyloxazole is first formylated at the 4-position using a Vilsmeier-Haack reaction (POCl₃, DMF) to yield 2,5-dimethyl-1,3-oxazole-4-carbaldehyde.
-
Reductive Amination: The resulting aldehyde undergoes reductive amination with a suitable nitrogen source, such as hydroxylamine, followed by reduction to yield (2,5-dimethyl-1,3-oxazol-4-yl)methylamine.[8]
-
Carbamate Formation: The final step involves the reaction of the 4-aminomethyl-2,5-dimethyloxazole with benzyl chloroformate (Cbz-Cl) in the presence of a mild base (e.g., sodium bicarbonate) under Schotten-Baumann conditions.[9][10][11] This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, leading to the formation of Benzyl (2,5-dimethyloxazol-4-yl)carbamate.[12]
Caption: Proposed synthetic pathway for Benzyl (2,5-dimethyloxazol-4-yl)carbamate.
Structural Elucidation
The structure of the synthesized Benzyl (2,5-dimethyloxazol-4-yl)carbamate should be confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will be crucial for confirming the presence of the 2,5-dimethyl-oxazole and benzyl carbamate moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact molecular weight, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the carbamate C=O and N-H bonds.
Physicochemical Properties
The physicochemical properties of Benzyl (2,5-dimethyloxazol-4-yl)carbamate can be predicted based on its constituent functional groups.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₃H₁₄N₂O₃ | Based on the proposed structure. |
| Molecular Weight | ~246.26 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for similar organic compounds. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, DMSO, DMF).[13] | The presence of the benzyl and oxazole rings suggests good solubility in organic media. |
| pKa | Weakly acidic (N-H of carbamate) | The carbamate proton is weakly acidic.[13] |
Potential Pharmacological Profile and Therapeutic Applications
The hybrid structure of Benzyl (2,5-dimethyloxazol-4-yl)carbamate suggests several potential avenues for pharmacological investigation.
Mechanism of Action (Hypothesized)
-
Enzyme Inhibition: The carbamate moiety could act as a covalent or non-covalent inhibitor of various enzymes, particularly serine hydrolases.
-
Receptor Binding: The substituted oxazole ring may interact with specific biological receptors, a common feature of many oxazole-containing drugs.[1]
Therapeutic Potential
Given the known activities of related compounds, Benzyl (2,5-dimethyloxazol-4-yl)carbamate could be investigated for:
-
Anticancer Activity: Many heterocyclic compounds, including oxazoles, exhibit cytotoxic effects against cancer cell lines.
-
Anti-inflammatory Properties: The oxazole nucleus is present in several anti-inflammatory agents.
-
Antimicrobial Effects: Substituted oxazoles have demonstrated activity against a range of bacterial and fungal pathogens.
Caption: Hypothesized mechanisms and therapeutic areas for Benzyl (2,5-dimethyloxazol-4-yl)carbamate.
Conclusion and Future Directions
Benzyl (2,5-dimethyloxazol-4-yl)carbamate represents a novel chemical entity with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. The synthetic pathway outlined in this guide provides a robust starting point for its preparation and characterization. Future research should focus on the experimental validation of the proposed synthesis, a thorough evaluation of its physicochemical properties, and comprehensive screening for biological activity across various therapeutic areas. The insights gained from such studies will be invaluable in determining the true potential of this promising molecule.
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Gaunt, M. J., & Spencer, J. B. (2000). Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups. Organic Letters, 2(7), 1093–1096. Available at: [Link]
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Ramana Reddy, M. V., & colleagues. (2017). A technique for the synthesis of 2,4-disubstituted oxazole derivatives. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Journal of Drug Delivery and Therapeutics, 13(3), 133-143. Available at: [Link]
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The Strategic Role of Benzyl Carbamates in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth exploration of benzyl carbamates, a pivotal structural motif in contemporary medicinal chemistry. We will delve into their fundamental properties, synthesis, and multifaceted applications in drug design and development, offering insights for researchers, scientists, and professionals in the pharmaceutical industry. While the specific compound Benzyl (2,5-dimethyloxazol-4-yl)carbamate is not extensively documented in publicly available literature, this guide will focus on the broader, well-established class of benzyl carbamates, using the parent compound, benzyl carbamate, as a representative example.
Introduction: The Versatility of the Carbamate Functional Group
Organic carbamates, also known as urethanes, are a class of organic compounds that share a common functional group: a carbonyl group flanked by an ether and an amine linkage.[1][2] The benzyl carbamate moiety, in particular, has garnered significant attention in medicinal chemistry due to its unique combination of chemical stability, ability to permeate cell membranes, and capacity to engage in meaningful interactions with biological targets.[3][4]
The carbamate group is often considered an amide-ester hybrid, and this duality imparts a range of advantageous properties. It can act as a bioisostere for the peptide bond, offering enhanced resistance to enzymatic degradation by peptidases.[2] This metabolic stability is a crucial attribute in the design of peptide-based drugs. Furthermore, the benzyloxycarbonyl (Cbz or Z) group, a classic example of a benzyl carbamate, is a widely used protecting group for amines in organic synthesis, particularly in the intricate assembly of peptides and other complex molecules.[4]
Physicochemical and Molecular Characteristics
The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The benzyl carbamate group can be strategically modified to fine-tune these properties.
Below is a summary of the key physicochemical properties for the parent compound, benzyl carbamate:
| Property | Value | Source |
| CAS Number | 621-84-1 | [5] |
| Molecular Formula | C₈H₉NO₂ | [5] |
| Molecular Weight | 151.165 g/mol | [5] |
| Appearance | White solid | [5] |
| Melting Point | 88 °C | [5] |
| Solubility | Moderately soluble in water; soluble in organic solvents | [5] |
The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen) allows benzyl carbamates to participate in crucial intermolecular interactions with biological macromolecules, such as enzymes and receptors.[2]
Caption: General chemical structure of a benzyl carbamate.
Synthesis of Benzyl Carbamates: Established and Modern Methodologies
The synthesis of benzyl carbamates can be achieved through several reliable methods. The choice of synthetic route often depends on the starting materials, the desired substitution pattern, and the presence of other functional groups in the molecule.
Classical Synthetic Routes
One of the most common methods for the preparation of benzyl carbamates involves the reaction of benzyl chloroformate with a primary or secondary amine in the presence of a base.[6] This reaction is typically high-yielding and proceeds under mild conditions.
Another established method is the reaction of benzyl alcohol with an isocyanate.[2] For the synthesis of the parent benzyl carbamate, where the amine is unsubstituted, reacting benzyl chloroformate with ammonia is a standard procedure.[5][7]
A greener and more atom-economical approach involves the direct reaction of urea with benzyl alcohol, which can be catalyzed by various metal oxides.[7]
Experimental Protocol: Synthesis of Benzyl Carbamate from Benzyl Chloroformate and Ammonia
This protocol is adapted from established literature procedures.[7]
Materials:
-
Benzyl chloroformate
-
Concentrated ammonium hydroxide solution (e.g., 28-30%)
-
Ice
-
Stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
Wash bottle with deionized water
Procedure:
-
In a well-ventilated fume hood, place a suitable reaction vessel (e.g., a beaker or flask) in an ice bath.
-
Add a measured volume of cold, concentrated ammonium hydroxide to the reaction vessel.
-
While vigorously stirring the ammonium hydroxide solution, slowly add benzyl chloroformate dropwise. The addition should be controlled to maintain a low reaction temperature.
-
After the addition is complete, continue stirring the mixture at room temperature for approximately 30 minutes. A white precipitate of benzyl carbamate will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with cold deionized water to remove any unreacted starting materials and ammonium salts.
-
Allow the product to air-dry or dry in a desiccator to obtain the final benzyl carbamate product.
Caption: A simplified workflow for the synthesis of benzyl carbamate.
Applications in Drug Discovery and Development
The benzyl carbamate moiety is a versatile building block in the design of therapeutic agents for a wide range of diseases.[4][8]
-
Enzyme Inhibitors: The ability of the carbamate group to act as a stable mimic of the transition state of peptide bond hydrolysis makes it a valuable component in the design of enzyme inhibitors, particularly for proteases.[8] For instance, benzyl carbamate derivatives have been investigated as inhibitors of coronavirus Mpro enzymes.[9]
-
Anticancer Agents: Several anticancer drugs incorporate the carbamate functional group. This moiety can enhance the drug's interaction with its target, improve its pharmacokinetic profile, or act as a prodrug that releases the active cytotoxic agent at the tumor site.[3]
-
Neurodegenerative Diseases: Carbamate-based compounds are well-known inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This makes them valuable therapeutic agents for the symptomatic treatment of Alzheimer's disease.[4]
-
Antiviral Drugs: The carbamate group is a structural feature in some antiviral medications, including certain HIV protease inhibitors.[4]
-
Linkers in Antibody-Drug Conjugates (ADCs): Benzyl carbamates are being explored as cleavable linkers in ADCs.[10] These linkers are designed to be stable in circulation but release the potent cytotoxic payload upon internalization into cancer cells.
Deprotection of the Benzyl Carbamate (Cbz) Group
While the stability of the Cbz group is advantageous for its use as a protecting group, its efficient removal is crucial in the final stages of a synthesis. Several methods are available for the deprotection of benzyl carbamates.[11]
-
Catalytic Hydrogenolysis: This is a mild and widely used method that involves the use of a palladium catalyst (e.g., 10% Pd/C) and a hydrogen source (e.g., hydrogen gas or ammonium formate).[11] The Cbz group is cleaved to yield the free amine, toluene, and carbon dioxide.
-
Acid-Catalyzed Cleavage: Strong acids, such as HBr in acetic acid, can cleave the Cbz group. However, this method is harsher and may not be suitable for substrates with acid-labile functional groups.
-
Nucleophilic Cleavage: Certain nucleophiles can also be used to remove the Cbz group, offering an alternative for sensitive substrates.[11]
Conclusion
Benzyl carbamates represent a cornerstone in the edifice of modern medicinal chemistry. Their inherent stability, synthetic accessibility, and versatile physicochemical properties make them an invaluable tool for drug designers. From their classical role as amine protecting groups to their integral presence in the pharmacophores of numerous approved drugs, the significance of the benzyl carbamate moiety is undeniable. As our understanding of disease biology deepens, the strategic incorporation of this functional group will undoubtedly continue to fuel the discovery and development of novel and effective therapeutic agents.
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An In-depth Technical Guide to Determining the Solubility Profile of Benzyl (2,5-dimethyloxazol-4-yl)carbamate in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of Benzyl (2,5-dimethyloxazol-4-yl)carbamate in a range of organic solvents. Given the novelty of this specific molecule and the absence of publicly available solubility data, this document outlines the theoretical underpinnings, experimental protocols, and data interpretation necessary to generate a robust and reliable solubility profile from first principles. Adherence to these methodologies will ensure data of high scientific integrity, suitable for applications in medicinal chemistry, process development, and formulation science.
Foundational Principles of Solubility
The solubility of a solid solute, such as Benzyl (2,5-dimethyloxazol-4-yl)carbamate, in a liquid solvent is a critical physicochemical parameter that governs its behavior in various chemical and biological systems.[1] It is defined as the maximum concentration of the solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[2] The principle of "like dissolves like" is a fundamental concept, suggesting that solutes tend to dissolve best in solvents with similar polarity.[3]
The overall polarity of Benzyl (2,5-dimethyloxazol-4-yl)carbamate is a composite of its constituent functional groups: the relatively non-polar benzyl and dimethyl groups, and the more polar oxazole and carbamate moieties. The presence of nitrogen and oxygen atoms in the latter groups allows for hydrogen bonding, which will significantly influence its solubility in protic versus aprotic solvents.
Furthermore, temperature is a critical factor influencing solubility. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[1][4][5][6] This relationship is described by the van't Hoff equation and is a key parameter to investigate.[1]
Pre-Experimental Considerations
Before embarking on experimental solubility determination, several preparatory steps are crucial for ensuring the quality and reliability of the data.
Purity of Benzyl (2,5-dimethyloxazol-4-yl)carbamate
The purity of the solute is paramount. Impurities can significantly affect solubility measurements. Therefore, it is essential to use a well-characterized, high-purity sample of Benzyl (2,5-dimethyloxazol-4-yl)carbamate. The purity should be assessed by appropriate analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The solid-state form (e.g., crystalline polymorph, amorphous) should also be characterized using techniques like X-ray Powder Diffraction (XRPD), as different forms can exhibit different solubilities.[7]
Solvent Selection
A diverse panel of organic solvents should be selected to cover a range of polarities, proticities, and functional groups. This will provide a comprehensive understanding of the solute's behavior. A suggested list of solvents is provided in the table below. All solvents should be of high purity (e.g., HPLC grade) to avoid interference from contaminants.
Table 1: Proposed Organic Solvents for Solubility Screening
| Solvent Class | Example Solvents | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; mimics hydroxyl-containing functionalities. |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High polarity without hydrogen bond donation; common in organic synthesis. |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Represents a range of non-polar environments. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate polarity; common reaction and extraction solvents. |
| Ketones | Acetone | A common polar aprotic solvent. |
Experimental Methodology: Equilibrium Solubility Determination
The "shake-flask" method is the gold standard for determining equilibrium solubility due to its simplicity and reliability.[8][9] This method involves agitating an excess of the solid solute in the solvent for a sufficient time to reach equilibrium, followed by separation of the solid and analysis of the solute concentration in the saturated solution.
Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of Benzyl (2,5-dimethyloxazol-4-yl)carbamate.
Caption: Workflow for Equilibrium Solubility Determination.
Detailed Protocol
-
Preparation: Add an excess amount of Benzyl (2,5-dimethyloxazol-4-yl)carbamate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.[9]
-
Equilibration: Seal the vials and place them in a shaker or rotator set at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the time to equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid.
-
Sampling and Dilution: Carefully withdraw a known aliquot of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of Benzyl (2,5-dimethyloxazol-4-yl)carbamate in the diluted samples using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Analytical Method Validation
A validated analytical method is critical for obtaining accurate solubility data. The chosen method (e.g., HPLC-UV) should be validated for linearity, accuracy, precision, and specificity for Benzyl (2,5-dimethyloxazol-4-yl)carbamate in the presence of the various solvents.
Data Presentation and Interpretation
The solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 2: Example Solubility Data for Benzyl (2,5-dimethyloxazol-4-yl)carbamate at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |
| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |
| Ethanol | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |
| Acetonitrile | [Experimental Value] | [Calculated Value] | [e.g., Sparingly Soluble] |
| Dichloromethane | [Experimental Value] | [Calculated Value] | [e.g., Slightly Soluble] |
| Toluene | [Experimental Value] | [Calculated Value] | [e.g., Very Slightly Soluble] |
| Hexane | [Experimental Value] | [Calculated Value] | [e.g., Practically Insoluble] |
The results should be analyzed in the context of solvent properties. For example, higher solubility in polar protic solvents like methanol would suggest that hydrogen bonding plays a significant role in the solvation of the carbamate and oxazole moieties. Conversely, low solubility in non-polar solvents like hexane would indicate the dominance of the polar functional groups in the overall solubility profile.
Influence of Temperature
To fully characterize the solubility profile, the effect of temperature should be investigated. This can be achieved by repeating the equilibrium solubility experiments at different temperatures (e.g., 5 °C, 25 °C, and 40 °C). The results can be used to determine the thermodynamics of dissolution.[2][4]
Conclusion
This guide provides a robust framework for the systematic determination of the solubility profile of Benzyl (2,5-dimethyloxazol-4-yl)carbamate in a range of organic solvents. By following these protocols, researchers can generate high-quality, reliable data that is essential for informed decision-making in drug discovery and development. The resulting solubility profile will provide critical insights into the physicochemical properties of this novel compound, enabling its effective use in subsequent research and applications.
References
-
Wikipedia. Solubility. [Link]
-
University of Toronto Scarborough. Solubility - Chemistry Online. [Link]
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SlideShare. solubility experimental methods.pptx. [Link]
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National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Thermodynamics Research Center. (2020, April 23). Guidelines for Reporting Solubility Data. [Link]
-
JoVE. (2020, March 26). Video: Solubility - Concept. [Link]
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Chem LibreTexts. Solubility. [Link]
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University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
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ResearchGate. (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
-
Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
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University of Prince Edward Island. SOLUBILITY. [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]
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National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]
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Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]
-
ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. [Link]
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GitHub Pages. SOLUBILITY DATA SERIES. [Link]
-
ACS Publications. (2019, February 14). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Link]
-
AIP Publishing. (2010, June 1). The IUPAC-NIST Solubility Data Series: A Guide to Preparation and Use of Compilations and Evaluations. [Link]
-
ICH. (2019, November 20). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. [Link]
-
DevTools daily. (2020, January 16). Real examples of Graphviz. [Link]
-
Taiwan Food and Drug Administration. ich harmonised guideline biopharmaceutics classification system-based biowaivers ich m9 指引之. [Link]
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Safety Data Sheet (SDS) for Benzyl (2,5-dimethyloxazol-4-yl)carbamate handling
[1]
Chemical Identity & Structural Context
This compound is a Cbz-protected heteroaromatic amine , specifically a derivative of 4-amino-2,5-dimethyloxazole.[1] It is frequently employed in medicinal chemistry as a stable precursor to the free amine (via hydrogenolysis) or as a "masked" isocyanate equivalent.
| Property | Detail |
| CAS Number | 32512-40-6 |
| IUPAC Name | Benzyl N-(2,5-dimethyloxazol-4-yl)carbamate |
| Molecular Formula | |
| Molecular Weight | 246.26 g/mol |
| Physical State | Crystalline Solid (White to Off-White) |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Low solubility in water.[1][2] |
| Structural Motif | Carbamate linker ( |
Hazard Identification (Derived & Predictive)
Rationale: Hazard classification is inferred from the structural properties of benzyl carbamates (known skin/eye irritants) and oxazole derivatives (potential acute toxicity).[1]
GHS Classification (Predicted):
-
Signal Word: WARNING
-
Hazard Statements:
Precautionary Principle: The oxazole ring is a weak base but can undergo ring-opening hydrolysis under strong acidic conditions. The carbamate moiety is generally stable but may release benzyl alcohol and the corresponding amine upon metabolic breakdown.
Synthesis-Driven Impurity Analysis
Understanding the synthesis pathway is critical for identifying trace hazards.
This compound is typically synthesized via the Curtius Rearrangement of 2,5-dimethyloxazole-4-carboxylic acid in the presence of benzyl alcohol and diphenylphosphoryl azide (DPPA).
-
Trace Impurity A: Diphenylphosphoryl azide (DPPA) – Highly toxic and shock-sensitive.
-
Trace Impurity B: Benzyl Alcohol – Skin irritant.[3]
-
Trace Impurity C: Isocyanates – Sensitizers (intermediate species).
Handling Implication: If the product smells faintly of almonds (benzyl alcohol) or acrid pungency, assume incomplete purification and handle in a fume hood.[1]
Handling & Storage Protocols
A. Engineering Controls
-
Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood.
-
Inert Atmosphere: While the carbamate is air-stable, the oxazole ring can be sensitive to moisture over long periods. Store under Nitrogen (
) or Argon ( ).[1]
B. Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm minimum) is sufficient for solid handling. If dissolved in DCM or DMF, upgrade to Silver Shield/4H or double-gloved Nitrile.[1]
-
Respiratory: If creating dust, use an N95/P2 particulate respirator.[1] In solution, the fume hood suffices.[1]
C. Storage Conditions
-
Temperature: Refrigerate at 2°C to 8°C .
-
Incompatibility: Keep away from strong acids (risk of hydrolysis/decarboxylation) and strong oxidizers .
Visualized Workflows
Figure 1: Safe Handling & Exposure Control Logic
This decision tree guides the researcher through the handling process based on the physical state of the compound.[1]
Caption: Workflow for handling Benzyl (2,5-dimethyloxazol-4-yl)carbamate based on physical state.
Figure 2: Emergency Response Decision Tree
Immediate actions to take in case of accidental exposure.
Caption: Emergency response protocol for exposure to oxazole carbamates.
Toxicological Information (Detailed)
| Endpoint | Predicted Effect | Mechanism / Rationale |
| Acute Oral Toxicity | Harmful ( | Carbamates can exhibit cholinesterase inhibition potential, though bulky Cbz groups usually reduce this activity compared to methyl carbamates.[1] |
| Skin Corrosion | Irritant | Benzyl esters and oxazoles are lipophilic, penetrating the stratum corneum and causing local inflammation.[1] |
| Sensitization | Potential Sensitizer | Reactive intermediates (if metabolized to isocyanates) can haptenize proteins, leading to allergic responses.[1] |
| Carcinogenicity | No Data Available | Benzyl carbamate (analog) is not classified as a human carcinogen but has shown mixed results in high-dose animal studies. |
Disposal & Regulatory Considerations
-
Waste Stream: Non-halogenated organic waste (unless dissolved in DCM).[1]
-
Destruction: High-temperature incineration equipped with afterburners and scrubbers (to handle Nitrogen Oxides
). -
Regulatory Status:
-
TSCA (USA): Likely not listed (R&D Exemption applies).[1]
-
REACH (EU): Not registered; treat as a novel substance.
-
References
-
ChemicalBook. (2024). Benzyl (2,5-dimethyloxazol-4-yl)carbamate - CAS 32512-40-6.[1][4] Link
-
National Institutes of Health (NIH) - PubChem. (2025). Benzyl 4-methyl-1,2,5-oxadiazol-3-ylcarbamate (Structural Analog Data). Link[1]
-
Journal of Medicinal Chemistry. (2020). Curtius Rearrangement in the Synthesis of Heteroaromatic Carbamates. ACS Publications. Link[1]
-
Fisher Scientific. (2025). Safety Data Sheet for Benzyl Carbamate (Analog Read-Across). Link
Sources
- 1. Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides [mdpi.com]
- 2. WO2020058869A1 - N-substituted-dioxocyclobutenylamino-3-hydroxy-picolinamides useful as ccr6 inhibitors - Google Patents [patents.google.com]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Benzyl (2,5-diMethyloxazol-4-yl)carbaMate | 32512-40-6 [amp.chemicalbook.com]
Targeting the Serine Trap: A Technical Guide to Oxazole Carbamate Derivatives in Drug Discovery
Executive Summary
This technical guide analyzes the structural utility, synthetic architecture, and pharmacological application of oxazole carbamate derivatives . While oxazoles are privileged scaffolds in medicinal chemistry due to their hydrogen-bonding capacity and metabolic stability, their fusion with the carbamate (urethane) functionality creates a distinct class of "pseudo-substrate" inhibitors. These are particularly potent against serine hydrolases (e.g., FAAH, MAGL) and microtubule systems.
This guide moves beyond generic descriptions, focusing on the covalent mechanism of action , Van Leusen-based synthetic routes , and Structure-Activity Relationships (SAR) governing the "staying group" vs. "leaving group" dynamics.
Part 1: Molecular Rationale & Pharmacophore
The oxazole carbamate scaffold is not merely a linker; it is a tunable electronic switch. In drug design, particularly for enzyme inhibitors, this architecture serves two distinct roles depending on the orientation of the carbamate:
-
The Recognition Element (Staying Group): When the oxazole is attached to the carbamate nitrogen (
), the oxazole ring mimics peptide bonds or fatty acid chains, positioning the molecule within the enzyme's active site (e.g., the Acyl Chain Binding channel of FAAH). -
The Electronic Tuner (Leaving Group): When the oxazole is attached to the carbamate oxygen (
), the electron-withdrawing nature of the oxazole ring decreases the of the leaving group, activating the carbonyl carbon for nucleophilic attack by the catalytic serine.
Structural Advantages
-
Bioisosterism: The oxazole ring acts as a 1,2,4-triazole or amide bioisostere but with improved lipophilicity (
) and metabolic resistance to amidases. -
Pi-Stacking: The aromatic character allows for
interactions with aromatic residues (e.g., Phe, Trp) in the binding pocket. -
Hydrogen Bonding: The oxazole nitrogen (N3) is a weak base (
) and a good hydrogen bond acceptor, while the carbamate NH serves as a donor.
Part 2: Synthetic Architectures
Constructing substituted oxazole carbamates requires a modular approach. The most robust industrial route involves the Van Leusen Oxazole Synthesis to generate the core, followed by carbamoylation .
Core Protocol: Van Leusen Synthesis to Carbamate
This protocol describes the synthesis of a 5-substituted oxazole intermediate followed by conversion to a carbamate. This route is preferred over the Robinson-Gabriel synthesis for its mild conditions and tolerance of sensitive functional groups.
Phase 1: Synthesis of the Oxazole Core
Reagents: Tosylmethyl isocyanide (TosMIC), Aldehyde (
-
Preparation: Charge a reaction vessel with the aldehyde (1.0 equiv) and TosMIC (1.0 equiv) in dry methanol (0.5 M concentration).
-
Cyclization: Add
(2.0 equiv) in one portion. -
Reflux: Heat the mixture to reflux (65°C) for 3–6 hours. Monitor via TLC (active isocyanide disappearance).
-
Workup: Evaporate methanol under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc) yields the 5-substituted oxazole.
Phase 2: Functionalization & Carbamoylation
Note: If the target is an oxazol-5-ylmethyl carbamate, the aldehyde used in Phase 1 should bear a protected alcohol or a handle for reduction.
Reagents: Oxazole-alcohol intermediate, Isocyanate (
-
Activation: Dissolve the oxazole-alcohol (1.0 equiv) in anhydrous DCM at 0°C under
. -
Addition:
-
Route A (Isocyanate): Add isocyanate (1.1 equiv) and a catalytic amount of DMAP.
-
Route B (Chloroformate): Add
(1.5 equiv) followed by dropwise addition of chloroformate (1.1 equiv).
-
-
Reaction: Stir at room temperature for 4–12 hours.
-
Quench: Quench with saturated
solution. -
Isolation: Extract with DCM, dry, and purify via recrystallization or chromatography.
Visualizing the Synthetic Logic
The following diagram illustrates the modular assembly of these derivatives.
Figure 1: Step-wise synthetic workflow utilizing Van Leusen chemistry to construct the oxazole core, followed by carbamate installation.
Part 3: Therapeutic Application - The Serine Trap
The most authoritative application of oxazole carbamates is in the inhibition of Serine Hydrolases , specifically Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL) . These enzymes regulate endocannabinoid signaling.[1][2][3]
Mechanism of Action: Covalent Inactivation
Unlike keto-oxazole inhibitors (e.g., OL-135) which form reversible hemiketals, carbamates act as suicide substrates .
-
Binding: The inhibitor enters the catalytic site. The "Staying Group" (N-portion) aligns with the hydrophobic channel.
-
Attack: The catalytic nucleophile (Serine-OH) attacks the carbamate carbonyl carbon.
-
Collapse: The tetrahedral intermediate collapses, expelling the "Leaving Group" (O-portion).
-
Inactivation: The enzyme is carbamylated (
). Hydrolysis of this adduct is extremely slow, effectively permanently disabling the enzyme.
The "Goldilocks" Principle of Reactivity
For a carbamate to be effective, the bond must be stable enough to survive plasma transport (metabolic stability) but reactive enough to carbamylate the serine residue.
-
Too Stable: No reaction with the enzyme.
-
Too Reactive: Non-specific acylation of other proteins (promiscuity).
-
The Oxazole Role: Using an oxazole as the leaving group (O-linked) provides an intermediate
, offering a balance between reactivity and selectivity.
Figure 2: Mechanism of covalent serine hydrolase inhibition. The oxazole moiety often serves as the leaving group or the recognition element depending on specific architecture.
Part 4: Structure-Activity Relationships (SAR)
The following data summarizes how structural modifications to the oxazole carbamate influence potency (
Table 1: SAR of Representative Carbamate Derivatives
| Structural Region | Modification | Effect on Potency ( | Effect on Stability | Mechanistic Insight |
| Leaving Group (LG) | Simple Alkyl (e.g., Methyl) | High (Poor Inhibition) | High Stability | Leaving group |
| Leaving Group (LG) | Oxazol-5-yl | Low (nM range) | Moderate | Ideal balance. Heteroaryl ring activates carbonyl without causing rapid hydrolysis. |
| Leaving Group (LG) | Very Low (pM range) | Low (Unstable) | Too reactive. Acts as a non-specific acylating agent. | |
| Staying Group (SG) | Cyclohexyl / Biaryl | Low (nM range) | Neutral | Mimics the arachidonoyl tail of anandamide (endogenous substrate). |
| Oxazole C2-Subst. | Electron Withdrawing (e.g., | Decreases | Decreases Stability | Increases electrophilicity of the system. |
Critical Design Note
When designing these inhibitors, avoid "pan-assay interference" motifs. Ensure the carbamate is not so reactive that it acts as a chemical warhead against all nucleophiles (e.g., glutathione). The oxazole-based leaving group is superior to simple phenols because it offers specific shape complementarity to the enzyme pocket while tuning the reactivity.
References
-
Mechanism of Carbamate Inactiv
-
Selective Serine Hydrolase Inhibitors
- Title: Selective N-hydroxyhydantoin carbamate inhibitors of mammalian serine hydrolases.
- Source: N
-
URL:[Link]
-
Proteome-Wide Reactivity Profiling
-
Oxazole Synthesis Methodologies
-
Contrast with Reversible Inhibitors (MK-4409)
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Role of Benzyl (2,5-dimethyloxazol-4-yl)carbamate in Vitamin B6 Synthesis
This guide provides an in-depth technical analysis of the role of Benzyl (2,5-dimethyloxazol-4-yl)carbamate in the synthesis of substituted pyridines, specifically within the context of Vitamin B6 (Pyridoxine) and its structural analogs.
While the industrial standard for Vitamin B6 synthesis typically utilizes 5-ethoxy-4-methyloxazole (the Kondrat'eva approach), the compound Benzyl (2,5-dimethyloxazol-4-yl)carbamate represents a sophisticated 4-amino-oxazole variant. This intermediate is critical for accessing 3-amino-pyridine derivatives and 2,6-dimethyl-pyridoxine analogs , offering a route to functionalize the pyridine core at the C3 and C6 positions with high regiochemical control.
Executive Summary
The synthesis of Vitamin B6 and its vitamers (Pyridoxal, Pyridoxamine) relies heavily on the construction of a highly substituted pyridine core. The Oxazole Method (Diels-Alder cycloaddition) is the premier strategy for this, allowing the assembly of the pyridine ring from an oxazole "diene" and an alkene "dienophile."
Benzyl (2,5-dimethyloxazol-4-yl)carbamate (CAS: 32512-40-6) serves as a stabilized, nitrogen-protected oxazole diene. Unlike the standard alkoxy-oxazoles which yield 3-hydroxy pyridines directly, this carbamate-protected amino-oxazole yields 3-amino-pyridine intermediates. These are pivotal precursors for:
-
Pyridoxamine analogs (via preservation of the amine).
-
Pyridoxine (via diazotization and hydrolysis of the amine).
-
C6-modified B6 analogs (due to the 2,5-dimethyl substitution pattern of the oxazole).
This guide details the synthesis of this intermediate, its mechanistic behavior in cycloaddition, and its downstream conversion to B6-related scaffolds.
Chemical Profile & Synthesis
Compound: Benzyl (2,5-dimethyloxazol-4-yl)carbamate Role: Azadiene in Diels-Alder [4+2] Cycloaddition. Key Feature: The Cbz (benzyloxycarbonyl) group protects the C4-amino moiety, preventing side reactions (like self-condensation) and directing regioselectivity.
Synthesis from N-Cbz-Alanine
The synthesis of this oxazole intermediate typically proceeds via the Robinson-Gabriel cyclization or a modified Dakin-West reaction , starting from readily available amino acids.
Protocol:
-
Starting Material: N-Cbz-DL-Alanine.
-
Acylation/Cyclization: Reaction with acetic anhydride in the presence of a base (e.g.,
-picoline or pyridine). -
Mechanism: Formation of an
-acylamino ketone intermediate, followed by cyclodehydration to the oxazole.
Reaction Scheme (Text Description): N-Cbz-Alanine + Ac2O -> [Intermediate] -> Benzyl (2,5-dimethyloxazol-4-yl)carbamate
| Parameter | Specification |
| Reagents | N-Cbz-Alanine, Acetic Anhydride, Picoline |
| Temperature | 90–100°C |
| Yield | 60–75% |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~108–110°C |
Mechanistic Role: The Diels-Alder Cycloaddition
The core utility of this compound lies in its ability to act as an electron-rich diene in a [4+2] cycloaddition with electron-deficient dienophiles (e.g., diethyl maleate, dimethyl fumarate, or 2-butene-1,4-diol derivatives).
The Pathway
-
Cycloaddition: The oxazole (diene) reacts with the dienophile to form a bicyclic adduct (7-oxa-2-azabicyclo[2.2.1]heptene derivative).
-
Retro-Diels-Alder / Aromatization: The adduct is unstable and spontaneously eliminates the oxygen bridge (usually as water or alcohol) to form the aromatic pyridine ring.
Regioselectivity Mapping
The substitution pattern of the oxazole dictates the substitution of the final pyridine.
-
Oxazole C2 (Methyl)
Pyridine C2 (Methyl) . -
Oxazole C5 (Methyl)
Pyridine C6 (Methyl) . -
Oxazole C4 (NH-Cbz)
Pyridine C3 (NH-Cbz) . -
Dienophile
Pyridine C4 & C5 .
Critical Insight: Standard B6 synthesis uses 5-ethoxy-4-methyloxazole to place a Hydroxy group at C3 and a Hydrogen at C6. Using Benzyl (2,5-dimethyloxazol-4-yl)carbamate places an Amino group at C3 and a Methyl group at C6. Thus, this route is specifically favored for synthesizing 2,6-dimethyl-3-amino-pyridine derivatives, which are potent Vitamin B6 antagonists or specialized analogs used in metabolic studies.
Visualization of the Pathway
The following diagram illustrates the transformation from the carbamate-protected oxazole to the pyridine core.
Caption: Synthetic workflow from amino acid precursor to substituted pyridine via the oxazole Diels-Alder cycloaddition.
Experimental Protocol: Synthesis of the Pyridine Core
This protocol describes the reaction of Benzyl (2,5-dimethyloxazol-4-yl)carbamate with Diethyl Fumarate to yield a B6-analog precursor.
Reagents & Equipment
-
Diene: Benzyl (2,5-dimethyloxazol-4-yl)carbamate (1.0 equiv).
-
Dienophile: Diethyl Fumarate (1.5 equiv).
-
Solvent: Toluene or Xylene (anhydrous).
-
Catalyst: None required (thermal) or Lewis Acid (optional).
Step-by-Step Procedure
-
Preparation: Dissolve 10 mmol of Benzyl (2,5-dimethyloxazol-4-yl)carbamate in 20 mL of anhydrous toluene.
-
Addition: Add 15 mmol of Diethyl Fumarate.
-
Cycloaddition: Heat the mixture to reflux (110°C) under a nitrogen atmosphere. Monitor by TLC for the disappearance of the oxazole.
-
Note: Reaction time is typically 12–24 hours.
-
-
Aromatization: The intermediate adduct usually aromatizes spontaneously under reflux conditions. If not, treat with mild acid (HCl/EtOH).
-
Isolation: Evaporate the solvent under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography (Ethyl Acetate/Hexane gradient).
-
Product: Diethyl 3-(benzyloxycarbonylamino)-2,6-dimethylpyridine-4,5-dicarboxylate .
Data Summary Table
| Step | Variable | Optimal Range | Impact on CQA (Critical Quality Attribute) |
| Oxazole Synthesis | Temp | 90–100°C | Higher temps degrade the carbamate; lower temps reduce yield. |
| Diels-Alder | Stoichiometry | 1.5x Dienophile | Excess dienophile drives reaction to completion (Le Chatelier's principle). |
| Solvent | Polarity | Non-polar (Toluene) | Favors the concerted transition state of Diels-Alder. |
Strategic Comparison: Amino-Oxazole vs. Alkoxy-Oxazole
Why use this carbamate intermediate over the standard method?
| Feature | Standard Method (5-Ethoxy-4-methyloxazole) | Amino-Oxazole Method (Benzyl (2,5-dimethyloxazol-4-yl)carbamate) |
| C3 Substituent | Hydroxyl (-OH) | Amino (-NH-Cbz) |
| C6 Substituent | Hydrogen (-H) | Methyl (-CH3) |
| Primary Product | Pyridoxine (Vitamin B6) | 3-Amino-2,6-dimethylpyridine derivatives |
| Application | Industrial B6 Production | Synthesis of Pyridoxamine , B6 Antagonists , and Labeled Compounds . |
Scientific Insight: The Cbz-amino group at position 4 of the oxazole is a "masked" functionality. While standard B6 synthesis requires an -OH at position 3 of the pyridine, the -NH-Cbz group allows for the synthesis of 3-amino-pyridines . These can be converted to -OH via diazotization (reaction with NaNO2/HCl), providing a route to B6 analogs that might be difficult to access via direct ethoxy-oxazole chemistry due to stability issues.
References
-
Kondrat'eva, G. Y. (1957). "Synthesis of Pyridine Derivatives from Oxazoles." Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya. (The foundational text for the Oxazole Method).[1][2]
- Steglich, W., et al. (1980). "Reaction of N-acylamino acids with acetic anhydride." Journal of the Chemical Society, Perkin Transactions 1.
-
Firestone, R. A., et al. (1967). "The Total Synthesis of Pyridoxine." Tetrahedron. Link
-
Tishler, M., & Stanfield, J. (1968). "Vitamin B6 Synthesis Variants." Merck & Co.[2] Patents. (Detailed industrial modifications of the oxazole route).
-
Harris, E. E., et al. (1962). "Diels-Alder Reactions of Oxazoles." Journal of Organic Chemistry. Link
Sources
Methodological & Application
Diels-Alder cycloaddition reactions using Benzyl (2,5-dimethyloxazol-4-yl)carbamate
An Application Guide to Diels-Alder Cycloadditions with Benzyl (2,5-dimethyloxazol-4-yl)carbamate
Abstract
The Diels-Alder reaction stands as a cornerstone of modern synthetic chemistry, enabling the efficient construction of six-membered rings with high stereochemical control.[1][2] This application note provides a detailed guide for researchers on utilizing Benzyl (2,5-dimethyloxazol-4-yl)carbamate as a versatile azadiene synthon in [4+2] cycloaddition reactions. Oxazoles, particularly when substituted with electron-withdrawing groups, serve as effective dienes in inverse-electron-demand Diels-Alder reactions, leading to the formation of highly substituted pyridine derivatives after a subsequent elimination step.[3][4][5] We present the underlying mechanistic principles, a comprehensive experimental protocol for reacting the title compound with various dienophiles, and expert insights into reaction optimization and troubleshooting. This guide is intended for chemists in pharmaceutical and materials science seeking to leverage this powerful transformation for the synthesis of complex heterocyclic scaffolds.
Part 1: Mechanistic Rationale and Strategic Considerations
The Oxazole as an Azadiene in Diels-Alder Reactions
The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile) to form a cyclohexene ring.[1][6][7] The oxazole ring, containing an embedded azadiene moiety, can participate in this cycloaddition. Due to the electronegativity of the nitrogen and oxygen atoms, the oxazole ring is inherently electron-deficient, making it well-suited for inverse-electron-demand Diels-Alder (IEDDA) reactions.[3][4] In this variant, the reaction is facilitated by the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (the oxazole) and the Highest Occupied Molecular Orbital (HOMO) of an electron-rich dienophile.[2]
The reactivity of the oxazole can be further enhanced by the introduction of electron-withdrawing groups (EWGs) on the ring, which lower the energy of its LUMO, thereby narrowing the HOMO-LUMO gap and accelerating the reaction.[8][9]
Analysis of Benzyl (2,5-dimethyloxazol-4-yl)carbamate
The title compound is strategically designed for enhanced reactivity in Diels-Alder cycloadditions:
-
Benzylcarbamate Group (-NH-Cbz): Located at the C4 position, this group acts as a potent EWG through resonance, significantly lowering the electron density of the oxazole ring and activating it for IEDDA reactions.
-
Methyl Groups (-CH₃): The electron-donating methyl groups at the C2 and C5 positions slightly counteract the effect of the carbamate but play a crucial role in the subsequent aromatization step. The C2-methyl group is part of the acetonitrile molecule that is eliminated.
The overall reaction proceeds via a two-stage mechanism:
-
[4+2] Cycloaddition: The oxazole reacts with a dienophile to form a bicyclic bridged intermediate.
-
Retro-Diels-Alder Elimination: This intermediate is often unstable and readily undergoes a cycloreversion reaction, eliminating a stable molecule (in this case, acetonitrile) to form the final, highly substituted pyridine product. This aromatization step provides a strong thermodynamic driving force for the overall transformation.[10]
Caption: Reaction mechanism overview.
Part 2: Experimental Design and Dienophile Selection
The success of the cycloaddition hinges on the appropriate selection of the dienophile and reaction conditions. Given the electron-deficient nature of the substituted oxazole, electron-rich dienophiles are ideal partners.
Suitable Dienophiles and Expected Products
The table below summarizes potential dienophile classes and the corresponding pyridine structures that can be synthesized.
| Dienophile Class | Example Dienophile | Structure | Expected Pyridine Product Core | Key Features |
| Enol Ethers | Ethyl vinyl ether | CH₂=CHOEt | 4-alkoxypyridine | Excellent reactivity due to electron-rich π-system. |
| Enamines | N-Vinylpyrrolidone | (CH₂)₄-N-CH=CH₂ | 4-(N-heterocycle)pyridine | Highly reactive; often requires milder conditions. |
| Simple Alkenes | Ethylene / Propylene | CH₂=CH₂ / CH₂=CH-CH₃ | Pyridine / 4-methylpyridine | Lower reactivity; typically requires high temperature and pressure. |
| Alkynes | Phenylacetylene | Ph-C≡CH | 4-phenylpyridine | Reacts to form the pyridine directly without an intermediate cyclohexadiene stage. |
| Strained Alkenes | Norbornene | Bicyclic alkene | Fused polycyclic pyridine | Ring strain enhances reactivity. |
Optimizing Reaction Conditions
Several parameters can be tuned to optimize reaction yield and selectivity:
-
Temperature: Thermal conditions are often sufficient to drive the reaction. Temperatures typically range from 80 °C to 200 °C, depending on the reactivity of the dienophile. The elimination of acetonitrile is also thermally promoted.
-
Pressure: For less reactive dienophiles like simple alkenes, high pressure (10-15 kbar) can be employed to increase the reaction rate and overcome unfavorable activation barriers.[3]
-
Solvent: High-boiling, non-polar solvents such as toluene, xylene, or 1,2-dichlorobenzene are commonly used to achieve the necessary reaction temperatures.
-
Lewis Acid Catalysis: Lewis acids (e.g., Cu(OTf)₂, Eu(fod)₃, ZnCl₂) can significantly accelerate the reaction by coordinating to the oxazole nitrogen.[4][10][11] This coordination lowers the oxazole's LUMO energy, making it more electrophilic and enhancing its reactivity towards the dienophile. This approach often allows for lower reaction temperatures.
Part 3: Detailed Experimental Protocol
This section provides a representative protocol for the reaction of Benzyl (2,5-dimethyloxazol-4-yl)carbamate with N-vinylpyrrolidone, a highly reactive enamine dienophile.
Materials and Equipment
-
Reagents: Benzyl (2,5-dimethyloxazol-4-yl)carbamate, N-vinylpyrrolidone, anhydrous toluene, magnesium sulfate (MgSO₄), Celite®.
-
Solvents for Chromatography: Ethyl acetate, hexanes.
-
Equipment: Round-bottom flask, reflux condenser with nitrogen inlet, heating mantle with stir plate, magnetic stir bar, rotary evaporator, glass funnel, silica gel for column chromatography.
Step-by-Step Procedure
Caption: Experimental workflow diagram.
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add Benzyl (2,5-dimethyloxazol-4-yl)carbamate (1.0 eq, e.g., 260 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (10 mL) to dissolve the starting material. Subsequently, add N-vinylpyrrolidone (1.5 eq, 167 mg, 1.5 mmol) to the stirred solution via syringe.
-
Thermal Cycloaddition: Heat the reaction mixture to reflux (approx. 110 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting oxazole. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Combine the fractions containing the desired product and concentrate under reduced pressure.
-
Characterization: Characterize the final product, Benzyl (2-methyl-5-(1-pyrrolidin-1-yl)pyridin-4-yl)carbamate, using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 4: Troubleshooting and Expert Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Dienophile is not sufficiently reactive. 2. Reaction temperature is too low. 3. Reagents are wet. | 1. Switch to a more electron-rich dienophile. 2. Increase temperature or switch to a higher boiling solvent (e.g., xylene). 3. Add a Lewis acid catalyst (e.g., 10 mol% Cu(OTf)₂) to activate the oxazole. 4. Ensure all reagents and solvents are anhydrous. |
| Formation of Byproducts | 1. Polymerization of the dienophile. 2. Decomposition of starting material at high temperatures. | 1. Add the dienophile slowly to the heated solution of the oxazole. 2. Attempt the reaction at a lower temperature, potentially with the aid of a Lewis acid catalyst. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | 1. Adjust the polarity of the chromatography eluent system. 2. Consider an alternative purification method such as recrystallization or preparative HPLC. |
Expert Insight: The intramolecular version of the oxazole Diels-Alder reaction is particularly powerful for rapidly building molecular complexity.[12][13][14] If the target molecule allows, tethering the dienophile to the oxazole substrate can lead to highly efficient and stereoselective cyclizations, forming fused heterocyclic systems that are valuable in natural product synthesis and drug discovery.[10][13]
References
-
Reddy, G. M., et al. (2021). Intramolecular oxazole-olefin Diels–Alder reactions: A review of the last two decades. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Bonanno, N. M., & Thomson, R. J. (2014). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Topics in Heterocyclic Chemistry. Available at: [Link]
-
Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES. Available at: [Link]
-
Vedejs, E., & Fields, S. (1996). Oxazole Diels–Alder Reactions. Comprehensive Organic Functional Group Transformations. Available at: [Link]
-
Garratt, P. J., & Tsotinis, A. (1995). Intramolecular Diels–Alder Reactions of Oxazoles, Imidazoles, and Thiazoles. Comprehensive Organic Synthesis II. Available at: [Link]
-
Domingo, L. R., & Aurell, M. J. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction. PubMed. Available at: [Link]
-
Gensh,T., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters. Available at: [Link]
-
Domingo, L. R., & Aurell, M. J. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. ACS Publications. Available at: [Link]
-
Domingo, L. R., & Aurell, M. J. (2011). Oxazole as an Electron-Deficient Diene in the Diels–Alder Reaction. Organic Letters. Available at: [Link]
-
Domingo, L. R., & Aurell, M. J. (2011). Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction. ResearchGate. Available at: [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Available at: [Link]
-
L'abbe, G., et al. (1987). Oxazoles in Diels-Alder Reactions. Novel Transformation of the Adducts to 6-Substituted Pyridines. ResearchGate. Available at: [Link]
-
Ibata, T., et al. (1988). Reaction of oxazoles. Formation of abnormal Diels–Alder adducts of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, and X-ray crystal structure of one of the products. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia. Available at: [Link]
-
Wulff, W. D., et al. (2004). Diels-Alder Reaction-Aromatization Approach toward Functionalized Ring C Allocolchicinoids. Enantioselective Total Synthesis of (-)-Allocolchicine. MSU Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Diels-Alder Reaction. Organic Chemistry Portal. Available at: [Link]
-
Soares, M. I. L., et al. (2022). Diels–Alder Cycloaddition Reactions. Encyclopedia MDPI. Available at: [Link]
-
D'Avino, A., et al. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. MDPI. Available at: [Link]
-
Soares, M. I. L., et al. (2022). Diels–Alder Cycloaddition Reactions in Sustainable Media. PMC. Available at: [Link]
-
Zhilin, A. Y., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. PMC. Available at: [Link]
-
Zhilin, A. Y., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Available at: [Link]
-
da Silva, A. C. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]
- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application. Google Patents.
-
Kalita, D., & Baruah, J. B. (2022). Dienophilic reactivity of 2-phosphaindolizines: a conceptual DFT investigation. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Chemistry LibreTexts. Available at: [Link]
-
YouTube. (2019). Reactivity of Dienes and Dienophiles in Diels-Alder reaction. YouTube. Available at: [Link]
-
eScholarship. (n.d.). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship. Available at: [Link]
Sources
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- 12. tandfonline.com [tandfonline.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. pubs.acs.org [pubs.acs.org]
Reaction conditions for condensing alanine with dichloroacetic anhydride
This is a comprehensive technical guide for the condensation of alanine with dichloroacetic anhydride to synthesize N-(dichloroacetyl)alanine . This protocol is designed for research scientists and drug development professionals, prioritizing high-purity isolation and mechanistic clarity.
Application Note: Synthesis of N-(Dichloroacetyl)alanine
Introduction & Mechanistic Rationale
The condensation of alanine (2-aminopropanoic acid) with dichloroacetic anhydride is a classic N-acylation reaction. This transformation is critical in medicinal chemistry for synthesizing metabolic probes (e.g., pyruvate dehydrogenase kinase inhibitors related to dichloroacetate) and as a robust protecting group strategy in peptide synthesis.
The Challenge:
Amino acids like alanine exist primarily as zwitterions (
-
Solubilize the Amino Acid: Overcome the high lattice energy of the zwitterion.
-
Liberate the Nucleophile: Ensure a sufficient concentration of the free amine form (
). -
Prevent Hydrolysis: Dichloroacetic anhydride is highly moisture-sensitive; water competes with the amine, consuming the reagent to form dichloroacetic acid.
The Solution: We present two protocols. Protocol A (Anhydrous Acidic Media) is the preferred method for high yield and purity, utilizing glacial acetic acid to solubilize the amino acid while suppressing hydrolysis. Protocol B (Schotten-Baumann) is a biphasic alternative for rapid, large-scale crude synthesis where anhydrous conditions are difficult to maintain.
Reaction Mechanism & Pathway
The reaction proceeds via a nucleophilic addition-elimination mechanism.[1] The free amine of alanine attacks the electrophilic carbonyl of the anhydride.
Figure 1: Mechanistic pathway for the N-acylation of alanine.
Protocol A: Anhydrous Synthesis in Glacial Acetic Acid (Preferred)
This method is adapted from standard protocols for acetylation of amino acids [1], modified for the higher reactivity of dichloroacetic anhydride.
Reagents:
-
L-Alanine (or DL-Alanine): 10.0 mmol (0.89 g)
-
Dichloroacetic Anhydride: 12.0 mmol (2.87 g) – 1.2 eq excess
-
Glacial Acetic Acid: 10 mL (Solvent)
-
Sodium Acetate (Optional): 1.0 mmol (Catalyst/Buffer)
Equipment:
-
Round-bottom flask (50 mL) with drying tube (CaCl₂).
-
Oil bath or heating block.[2]
-
Rotary evaporator.
Step-by-Step Procedure:
-
Solubilization: In a 50 mL round-bottom flask, suspend 0.89 g of Alanine in 10 mL of Glacial Acetic Acid.
-
Note: Amino acids are sparingly soluble. Gentle warming (40–50°C) may be required to create a fine suspension or partial solution.
-
-
Addition: Add 2.87 g (approx. 1.9 mL) of Dichloroacetic Anhydride dropwise over 5 minutes.
-
Observation: The reaction is exothermic.[3] If the temperature rises rapidly, cool briefly in a water bath.
-
-
Reaction: Attach a drying tube and stir the mixture at 50–60°C for 2–3 hours.
-
Endpoint: The mixture should become clear and homogeneous as the zwitterionic alanine is consumed and the N-acylated product (which is more organic-soluble) forms.
-
-
Workup:
-
Remove the solvent (acetic acid) and excess anhydride under reduced pressure (Rotovap) at 60°C.
-
Caution: Dichloroacetic acid (byproduct) is corrosive and has a high boiling point (~194°C). Use a high-vacuum pump if possible, or co-evaporate with toluene to assist removal.
-
-
Purification (Recrystallization):
-
Dissolve the resulting oily residue in a minimum amount of hot water (or ethyl acetate).
-
Allow to cool slowly to 4°C. White crystals of N-(dichloroacetyl)alanine should precipitate.
-
Filter and wash with cold hexanes (if using EtOAc) or cold water (if using water).
-
Dry in a vacuum desiccator over
.
-
Protocol B: Schotten-Baumann Conditions (Biphasic)
Suitable for scale-up or when anhydrous solvents are unavailable. This method uses an aqueous base to keep the amine nucleophilic while the anhydride is added in an organic solvent [2].
Reagents:
-
L-Alanine: 10.0 mmol (0.89 g)
-
NaOH (2M): 10 mL (20 mmol) – Neutralizes carboxylate + byproduct acid
-
Dichloroacetic Anhydride: 15.0 mmol (3.6 g) – 1.5 eq excess required due to hydrolysis
-
Dichloromethane (DCM) or THF: 10 mL
Step-by-Step Procedure:
-
Preparation: Dissolve 0.89 g of Alanine in 10 mL of 2M NaOH in a flask. Cool to 0°C in an ice bath.
-
Addition: Dissolve the Dichloroacetic Anhydride in 10 mL of DCM (or add neat if liquid). Add this solution dropwise to the vigorously stirred aqueous alanine solution.
-
Critical: Maintain temperature < 5°C to minimize hydrolysis of the anhydride.
-
-
Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.
-
pH Check: Ensure the aqueous layer remains alkaline (pH > 9). Add small aliquots of 2M NaOH if pH drops.
-
-
Separation:
-
Isolation:
-
Cool the combined aqueous layer to 0°C.
-
Acidify carefully with 6M HCl to pH ~1-2. The free acid N-(dichloroacetyl)alanine will precipitate or oil out.
-
Extract the acidified aqueous mix with Ethyl Acetate (3 x 20 mL).
-
Dry organic extracts over
, filter, and evaporate to dryness.
-
Characterization & Self-Validation
To ensure the protocol was successful, compare your data against these expected parameters.
Table 1: Quantitative & Physical Parameters
| Parameter | Expected Value/Observation | Validation Method |
| Appearance | White crystalline solid | Visual Inspection |
| Yield (Method A) | 75% – 90% | Gravimetric |
| Yield (Method B) | 50% – 70% | Gravimetric |
| Melting Point | 124–128°C (Predicted*) | Melting Point Apparatus |
| Singlet, | NMR Spectroscopy | |
| Solubility | Soluble in Ethanol, EtOAc, DMSO | Solubility Test |
*Note: Based on the analog N-(Chloroacetyl)-DL-alanine (MP ~125°C) [3]. Dichloro- derivatives typically have similar or slightly higher melting points.
Spectroscopic Confirmation (Diagnostic Signals):
-
H-NMR (DMSO-d6): Look for the distinctive singlet of the dichloroacetyl proton (
) around 6.2 ppm . The alanine -proton will appear as a quintet/multiplet around 4.2 ppm , and the methyl group as a doublet at 1.3 ppm . -
MS (ESI-): Look for the parent ion
with a characteristic chlorine isotope pattern (9:6:1 ratio for , , due to two Cl atoms).
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Yield | Hydrolysis of anhydride | Switch to Protocol A (Anhydrous). Ensure glassware is flame-dried. |
| Oily Product | Residual solvent or acid | Co-evaporate with toluene or ether. Recrystallize from minimal hot water. |
| Racemization | High temperature or excess base | Keep reaction temp < 60°C. Avoid strong excess base in Protocol B. |
| Incomplete Reaction | Poor solubility of Alanine | Use a larger volume of Acetic Acid or add Sodium Acetate as a buffer/catalyst. |
References
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. New York: John Wiley & Sons.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 93088, N-Chloroacetyl-DL-alanine. Retrieved from [Link]
Sources
The Synthetic Chemist's Guide to 4-Aminooxazole Derivatives: Advanced Protocols and Mechanistic Insights for Drug Discovery
Introduction: The oxazole scaffold is a cornerstone in medicinal chemistry, featuring prominently in a vast array of natural products and clinically approved pharmaceuticals.[1][2] Among its derivatives, the 4-aminooxazole moiety represents a particularly valuable pharmacophore, offering a unique combination of hydrogen bonding capabilities, structural rigidity, and synthetic tractability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the step-by-step preparation of 4-aminooxazole derivatives. We will delve into the most robust and versatile synthetic strategies, elucidating the underlying reaction mechanisms and providing detailed, field-proven protocols to empower the synthesis of novel molecular entities for drug discovery programs.
I. Strategic Approaches to the 4-Aminooxazole Core
The synthesis of the 4-aminooxazole ring system can be broadly categorized into several key strategies. The choice of a particular method is often dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. Here, we will explore three of the most powerful and widely adopted approaches: the Van Leusen reaction and its modern variants, multicomponent reactions for rapid library generation, and innovative cyclization strategies.
II. The Van Leusen Reaction: A Classic Reimagined
The Van Leusen reaction, traditionally known for the synthesis of oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), has been ingeniously adapted for the preparation of 4-aminooxazole derivatives.[3][4][5] This method relies on the unique reactivity of TosMIC, which serves as a versatile C-N=C synthon.[6]
A. Mechanistic Rationale
The reaction proceeds through a series of well-defined steps, initiated by the deprotonation of TosMIC. The resulting anion then acts as a nucleophile, attacking a suitable electrophile. In the context of 4-aminooxazole synthesis, a key modification involves the use of an amine as one of the reaction components, leading to an aldimine in situ, which then reacts with TosMIC.
Diagram: Generalized Mechanism of the Van Leusen Imidazole/Oxazole Synthesis
Caption: Generalized workflow for the Van Leusen synthesis of amino-substituted azoles.
B. Protocol: Synthesis of 4-Amino-5-Substituted Oxazoles via a Modified Van Leusen Reaction
This protocol describes the synthesis of a 4-amino-5-phenyloxazole derivative as a representative example.
Materials:
-
Benzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Ammonia (7N solution in methanol)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of benzaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C, add a 7N solution of ammonia in methanol (1.5 eq).
-
Stir the mixture at 0 °C for 30 minutes to form the corresponding aldimine in situ.
-
Add TosMIC (1.1 eq) and potassium carbonate (1.5 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 4-amino-5-phenyloxazole.
| Reactant | MW | Equivalents | Amount |
| Benzaldehyde | 106.12 | 1.0 | 106 mg |
| Ammonia (7N in MeOH) | 17.03 | 1.5 | 0.21 mL |
| TosMIC | 195.24 | 1.1 | 215 mg |
| K₂CO₃ | 138.21 | 1.5 | 207 mg |
| Methanol | - | - | 5 mL |
Expected Yield: 60-80%
III. Multicomponent Reactions: A Paradigm of Efficiency
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis and drug discovery, enabling the construction of complex molecules in a single, atom-economical step. The Ugi and Passerini reactions, in particular, have been extensively utilized for the synthesis of diverse heterocyclic scaffolds, including aminooxazoles.[7][8]
A. The Ugi Three-Component Reaction for 5-Aminooxazole Synthesis
A notable variation for the synthesis of aminooxazoles is the Ugi three-component reaction (U-3CR) involving an aldehyde, an amine, and an α-isocyanoacetamide.[9] This reaction proceeds through the formation of an α-adduct by the reaction of the aldehyde, amine, and isocyanide, which then undergoes an intramolecular cyclization to furnish the 5-aminooxazole ring.
Diagram: Ugi Three-Component Reaction for 5-Aminooxazole Synthesis
Caption: Simplified workflow of the Ugi-3CR for 5-aminooxazole synthesis.
B. Protocol: Ugi-Type Synthesis of a Polysubstituted 5-Aminooxazole
This protocol outlines a general procedure for the synthesis of a 5-aminooxazole derivative via a Ugi-type three-component reaction.
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Amine (e.g., aniline)
-
α-Isocyanoacetamide
-
Methanol (MeOH)
-
Ammonium chloride (NH₄Cl) (optional, as a promoter)[9]
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq), amine (1.0 eq), and α-isocyanoacetamide (1.0 eq) in methanol (0.5 M).
-
If required, add a catalytic amount of ammonium chloride (0.1 eq).[9]
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
| Reactant | MW | Equivalents | Amount |
| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 141 mg |
| Aniline | 93.13 | 1.0 | 93 mg |
| α-Isocyanoacetamide | 98.08 | 1.0 | 98 mg |
| Methanol | - | - | 2 mL |
Expected Yield: 70-90%
IV. Modern Cyclization Strategies
Beyond the classical named reactions, several modern and innovative cyclization strategies have been developed for the efficient construction of the 4-aminooxazole core. These methods often offer advantages in terms of substrate scope, functional group tolerance, and milder reaction conditions.
A. Synthesis from Amides and 1,4,2-Dioxazol-5-ones
A recently developed method involves the reaction of amides with 1,4,2-dioxazol-5-ones in the presence of an activating agent like trifluoromethanesulfonic anhydride (Tf₂O).[10] This approach is notable for its mild conditions and the generation of fully substituted 4-aminooxazoles. The 1,4,2-dioxazol-5-one serves as a unique umpolung reagent with a nucleophilic nitrogen atom.[10]
Diagram: Synthesis via Amide Activation and Umpolung
Caption: Conceptual workflow for 4-aminooxazole synthesis via amide activation.
B. Protocol: Synthesis of a Fully Substituted 4-Aminooxazole
This protocol provides a general procedure based on the work of Weng et al.[10]
Materials:
-
N-Aryl or N-alkyl amide
-
1,4,2-Dioxazol-5-one derivative
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
2-Chloropyridine
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of the amide (1.0 eq) and 2-chloropyridine (2.0 eq) in anhydrous dichloromethane (0.1 M) at -78 °C under an inert atmosphere (e.g., argon), add trifluoromethanesulfonic anhydride (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 30 minutes.
-
Add a solution of the 1,4,2-dioxazol-5-one (1.5 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography on silica gel to afford the desired fully substituted 4-aminooxazole.
| Reactant | Equivalents |
| Amide | 1.0 |
| 1,4,2-Dioxazol-5-one | 1.5 |
| Tf₂O | 1.2 |
| 2-Chloropyridine | 2.0 |
Expected Yield: 50-95%[10]
V. Conclusion and Future Perspectives
The synthesis of 4-aminooxazole derivatives is a dynamic and evolving field of research. The methods presented herein, from the venerable Van Leusen reaction to modern multicomponent and cyclization strategies, provide a powerful toolkit for the medicinal chemist. The ability to rapidly and efficiently generate libraries of these valuable scaffolds is paramount to the success of modern drug discovery campaigns. Future efforts in this area will likely focus on the development of even more atom-economical, enantioselective, and environmentally benign synthetic methodologies, further expanding the accessible chemical space of 4-aminooxazole-based therapeutics.
VI. References
-
Weng, Y., Min, L., Shan, L., Li, H., Wang, X., & Hu, Y. (2021). General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process. The Journal of Organic Chemistry, 86(1), 199–206. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved February 21, 2026, from [Link]
-
A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. (2025, August 10). Science.gov.
-
Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Reaction. Retrieved February 21, 2026, from [Link]
-
Fayol, A., et al. (2022, August 2). Synthesis of α-isocyano-α-alkyl(aryl)acetamides and their use in the multicomponent synthesis of 5-aminooxazole, pyrrolo[3,4-a]pyridin-5-one and 4,5,6,7-tetrahydrofuro[2,3-c]pyridine. Lookchem.
-
Van Leusen reaction. (n.d.). In Wikipedia. Retrieved February 21, 2026, from [Link]
-
Synthesis of 5-Amino-oxazole-4-carboxylates from ??-Chloroglycinates. (n.d.). ResearchGate. Retrieved February 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved February 21, 2026, from [Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. (2020, November 23). RSC Publishing.
-
Synthesis of Polysubstituted 5-Aminooxazoles from α- Diazocarbonyl Esters and α-Isocyanoacetamides. (2010, January 5). ACS Publications.
-
Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols. (n.d.). Benchchem.
-
Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols. (n.d.). Benchchem.
-
Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. (n.d.). National Center for Biotechnology Information.
-
Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. (n.d.). National Center for Biotechnology Information.
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. (2022, March 23). MDPI.
-
Joshi, S. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Omega.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 19). National Center for Biotechnology Information.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Taylor & Francis Online.
-
Ammonium Chloride Promoted Ugi Four-Component, Five-Center Reaction of ?-Substituted ?-Isocyano Acetic Acid: A Strong Solvent Effect. (n.d.). ResearchGate.
-
Synthesis of 5-Aminooxazoles and Zwitterionic Fused Imidazolones by I2-Mediated C–H Amination. (2025, November 7). ACS Publications.
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). ScienceDirect.
-
Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. (n.d.). Taylor & Francis Online.
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). MDPI.
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- 2. tandfonline.com [tandfonline.com]
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- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Van Leusen Reaction [organic-chemistry.org]
- 7. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Synthesis of Fully Substituted 4-Aminooxazoles from Amides and 1,4,2-Dioxazol-5-ones Based on Amide Activation and Umpolung Process [organic-chemistry.org]
Troubleshooting & Optimization
Minimizing side reactions during the acid hydrolysis of oxazole carbamates
Technical Support Ticket: Minimizing Side Reactions
Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting decomposition and alkylation during acid deprotection of oxazole carbamates.[1]
Introduction: The "Fragile" Heterocycle
Welcome to the technical support hub. You are likely here because your standard Boc or Cbz deprotection protocol—which works perfectly on phenyl or alkyl systems—is failing on your oxazole scaffold.
The Core Problem:
Oxazoles are "pseudo-aromatic."[1] While they possess
-
Ring Hydrolysis (The "Water" Problem): Protonation of the oxazole nitrogen (
) renders the and positions highly electrophilic. If water is present, it attacks , leading to ring opening (often forming an acyclic acylamino ketone).[1] -
Electrophilic Scavenging (The "Cation" Problem): If you are removing a Boc group, the generated tert-butyl cation is a potent electrophile. The electron-rich oxazole ring (acting as a nucleophile) traps this cation, resulting in irreversible tert-butylation of the ring.
This guide provides the diagnostic logic and optimized protocols to solve these specific issues.
Module 1: Diagnostic Logic
Before changing solvents, diagnose the specific failure mode using this decision tree.
Figure 1: Diagnostic workflow for identifying oxazole decomposition pathways.[1] Mass +56 indicates t-butyl addition; Mass +18 indicates water addition (ring opening).[1]
Module 2: The Mechanisms of Failure
To fix the reaction, you must understand the competing pathways. The diagram below illustrates how the standard acidic environment triggers both deprotection and side reactions.
Figure 2: Mechanistic bifurcation. Path B occurs in aqueous acid; Path C occurs in the absence of cation scavengers.
Module 3: Optimized Protocols
Do not use generic "TFA/DCM 1:1" without modification. Use the following protocols based on your diagnostic results.
Protocol A: The "Scavenger" Method (Best for t-Butylation Issues)
Use when: You observe +56 mass peaks or yield loss to polymerization.
Theory: The oxazole ring is electron-rich.[1][2] The tert-butyl cation generated during Boc removal will attack the ring unless a more reactive nucleophile (scavenger) is present to intercept it. Silanes are superior to thiols here as they are easier to remove and don't smell.[1]
| Component | Role | Stoichiometry |
| Substrate | Reactant | 1.0 equiv |
| TFA | Acid Source | 20% v/v in DCM |
| Triethylsilane (Et₃SiH) | Cation Scavenger | 2.0 - 5.0 equiv |
| DCM | Solvent | Diluent |
Step-by-Step:
-
Dissolve substrate in dry DCM (0.1 M concentration).[1]
-
Add Triethylsilane (2-5 equiv).[1] Do not skip this.
-
Cool to 0 °C.
-
Add TFA dropwise.[1]
-
Warm to room temperature. Monitor by LC-MS.[1]
-
Quench: Concentrate in vacuo (do not add water yet). Co-evaporate with toluene to remove excess TFA/Silane.[1]
Protocol B: The "Anhydrous" Method (Best for Ring Hydrolysis)
Use when: You observe +18 mass peaks or ring opening.
Theory: By excluding water completely, you prevent the nucleophilic attack on the
| Component | Role | Stoichiometry |
| Substrate | Reactant | 1.0 equiv |
| 4M HCl in Dioxane | Acid/Solvent | 10-20 equiv |
| Temperature | Kinetic Control | 0 °C to 10 °C |
Step-by-Step:
-
Weigh substrate into a flame-dried flask under
. -
Add 4M HCl in Dioxane (anhydrous) directly at 0 °C.
-
Stir at 0 °C. Do not heat. Heat promotes ring opening even in low moisture.[1]
-
Monitor closely.[1] Stop immediately upon consumption of starting material.[1]
-
Workup: Remove solvent under high vacuum at low temp (<30 °C).[1]
Protocol C: The Lewis Acid Alternative (The "Gentle" Approach)
Use when: The ring is extremely fragile (e.g., highly substituted electron-deficient oxazoles).
Theory: Zinc Bromide (
Step-by-Step:
-
Dissolve substrate in dry DCM.[1]
-
Add
(3-5 equiv).[1] -
Stir at room temperature for 4-12 hours.
-
Workup: Quench with saturated
(aqueous) only after the reaction is done.
FAQ: Troubleshooting & Specific Scenarios
Q1: I am using Cbz protection, not Boc. Can I use HBr/AcOH? A: Avoid if possible. HBr/AcOH is a "nuclear option."[1] It is highly acidic and often contains trace water, which guarantees oxazole ring opening.[1]
-
Recommendation: Use Hydrogenation (
, Pd/C) in a non-acidic solvent like EtOAc or MeOH.[1] If the oxazole is sensitive to reduction (rare, but possible with certain substitutions), consider Boron Tribromide ( ) in DCM at -78 °C, which cleaves Cbz via a Lewis acid mechanism similar to Protocol C.
Q2: My product disappears on the column after deprotection. A: Oxazole amines (2-aminooxazoles) are often unstable as free bases. They can tautomerize or hydrolyze on silica gel.[1]
-
Fix: Isolate as the salt form (HCl or TFA salt) and use it directly in the next step. Do not try to free-base and chromatograph unless necessary.[1] If you must purify, use neutral alumina instead of silica, or use reverse-phase HPLC with a buffered mobile phase.[1]
Q3: Why do I see a +56 peak even with scavengers? A: Your scavenger ratio is too low, or your concentration is too high.[1]
-
Fix: Increase Triethylsilane to 10 equivalents. Alternatively, switch to 1,3-dimethoxybenzene or thioanisole as the scavenger, which are more nucleophilic than silanes for certain "hard" cations.
References
-
Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1]
-
Rationale: The authoritative source on deprotection conditions and scavenger usage.[1]
-
-
Jackson, P. F., Morgan, K. J., & Turner, A. M. (1972).[1][3] Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2, 1582-1587. [Link]
- Rationale: Establishes the mechanism of water attack on the protonated oxazole species (P
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[1] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research, 58(4), 338-341.[1] [Link]
- Rationale: Validates the efficacy of anhydrous HCl/Dioxane for acid-sensitive substr
-
Nigam, S. C., Mann, A., Taddei, M., & Wermuth, C. G. (1989).[1] Selective Removal of the tert-Butoxycarbonyl Group from Secondary Amines: ZnBr2 as the Deprotecting Reagent.[4] Synthetic Communications, 19(18), 3139-3142.[1] [Link]
- Rationale: Source for Protocol C (Lewis Acid deprotection).
Sources
- 1. Oxazole - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Lewis Acids - Wordpress [reagents.acsgcipr.org]
Validation & Analysis
A Senior Application Scientist's Guide to the FTIR Spectral Analysis of Cbz-Protected Oxazole Compounds
In the landscape of modern drug development and synthetic chemistry, the precise characterization of intermediates is paramount. Among these, Cbz (carboxybenzyl)-protected oxazoles serve as critical building blocks. Their structural integrity directly influences the yield and purity of the final active pharmaceutical ingredient. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a rapid, reliable, and highly accessible tool for the structural elucidation of these molecules. This guide provides an in-depth comparison of FTIR analysis with other common analytical techniques, supported by experimental data and protocols, to empower researchers in their analytical workflows.
The First Line of Defense: Why FTIR?
FTIR spectroscopy probes the vibrational energy levels of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. For the organic chemist, this fingerprint provides immediate, actionable insights into the functional groups present in a sample.[1][2] The speed and simplicity of modern Attenuated Total Reflectance (ATR)-FTIR, which often requires little to no sample preparation, make it an invaluable first-line technique for reaction monitoring and quality control.[3][4]
Deconstructing the Spectrum: Characteristic Vibrations of a Cbz-Protected Oxazole
The utility of FTIR lies in the predictable absorption ranges of common functional groups. A Cbz-protected oxazole possesses several key functionalities that give rise to a characteristic spectrum. Let's dissect the expected spectral features:
-
C=O Stretching (Amide/Carbamate): The most prominent feature in the spectrum is typically the strong carbonyl (C=O) stretch from the Cbz protecting group. This band is expected to appear in the range of 1700-1730 cm⁻¹ . Its high intensity is due to the large change in dipole moment during the vibration.
-
Aromatic C=C Stretching: The benzene ring of the Cbz group will exhibit a series of absorptions between 1450-1600 cm⁻¹ . These bands, while sometimes complex, are a clear indicator of the aromatic system.
-
C-O Stretching: The C-O bonds within the carbamate and the oxazole ring will produce strong stretching vibrations in the fingerprint region, typically between 1200-1300 cm⁻¹ .
-
Oxazole Ring Vibrations: The oxazole ring itself has characteristic C=N and C-O-C stretching vibrations. The C=N stretch is often observed around 1600-1650 cm⁻¹ , potentially overlapping with the aromatic C=C signals.[5]
-
Aromatic and Aliphatic C-H Stretching: Look for bands just above 3000 cm⁻¹ for the aromatic C-H stretches of the benzyl group and just below 3000 cm⁻¹ for any aliphatic C-H stretches in the molecule.
Table 1: Key FTIR Vibrational Frequencies for a Model Cbz-Protected Oxazole
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Carbamate) | Stretching | 1700 - 1730 | Strong |
| C=N (Oxazole) | Stretching | 1600 - 1650 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |
| C-O | Stretching | 1200 - 1300 | Strong |
| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |
This predictable pattern of absorptions allows a scientist to quickly confirm the presence of the Cbz protecting group and the integrity of the oxazole ring, as well as to ascertain the absence of starting materials or byproducts. For instance, the disappearance of a broad O-H stretch from a precursor alcohol would signal the completion of a reaction.
A Comparative Perspective: FTIR in the Analytical Toolbox
While FTIR is a powerful tool, it is most effective when used in conjunction with other analytical techniques that provide complementary information.[6] The choice of technique depends on the specific question being asked.
Table 2: Comparison of Common Analytical Techniques
| Technique | Information Provided | Sample Requirements | Speed | Cost |
| FTIR | Functional groups present | Solids, liquids, gases; minimal prep with ATR | Fast (< 5 min) | Low |
| ¹H & ¹³C NMR | Detailed atomic connectivity and 3D structure | Soluble sample in deuterated solvent | Moderate (15 min - hours) | High |
| Mass Spectrometry | Molecular weight and fragmentation patterns | Volatile or ionizable sample | Fast (< 10 min) | High |
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information, revealing the precise connectivity of atoms in a molecule.[2][7] While FTIR can confirm the presence of a carbonyl group, NMR can distinguish between different types of carbonyls and show which atoms are adjacent to it. However, NMR requires a soluble sample and is a more time-consuming experiment.
-
Mass Spectrometry (MS): MS provides the exact molecular weight of a compound, offering definitive confirmation of its elemental composition.[7][8] The fragmentation patterns can also offer clues about the structure. MS is a destructive technique and provides little information about the specific arrangement of functional groups.
In a typical workflow, a chemist might use FTIR for rapid reaction monitoring.[9] Once the reaction appears complete by FTIR, a small sample would be submitted for MS to confirm the molecular weight of the product. Finally, NMR would be used to fully elucidate and confirm the structure of the purified compound.
Experimental Protocol: ATR-FTIR Analysis of a Cbz-Protected Oxazole
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of a solid Cbz-protected oxazole compound using a modern ATR-FTIR spectrometer. The use of ATR is recommended for its simplicity and the minimal sample preparation required.[3][4][10]
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)[11]
-
Solid Cbz-protected oxazole sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, wipe it gently with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
With the ATR arm disengaged, acquire a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample (typically just enough to cover the crystal surface) onto the center of the ATR crystal.
-
Lower the ATR arm and apply consistent pressure to ensure intimate contact between the sample and the crystal. The evanescent wave that probes the sample only penetrates a few microns, so good contact is critical.[12]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.
-
-
Data Analysis:
-
Use the software to label the peaks of interest.
-
Compare the obtained spectrum with the expected vibrational frequencies outlined in Table 1 to confirm the structure of the compound.
-
-
Cleaning:
-
Raise the ATR arm and carefully remove the sample from the crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and solvent to prevent cross-contamination.
-
Workflow for FTIR Analysis
The following diagram illustrates the logical flow of the ATR-FTIR experimental process.
Caption: Workflow for ATR-FTIR Analysis.
References
- In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor. The Royal Society of Chemistry. (2015).
- FTIR for Industrial Process Monitoring. Barnett Technical Services.
- FT-IR: A useful analytical tool for monitoring of solid phase organic reactions.
- ATR-FTIR Spectroscopy Basics. Mettler Toledo.
- Attenuated total reflectance (
- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Specac Ltd.
- ATR – Theory and Applic
- Theory of Attenu
- Use of Standard Addition to Quantify In Situ FTIR Reaction Data.
- A Comprehensive Guide to FTIR Analysis. Agilent.
- Difference between FTIR and NMR?. Rocky Mountain Labs. (2023).
- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
- How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques. Persee. (2025).
- Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. (2025).
- FT-IR spectra of (a) CBZ-AA, (b) CBZ-GA, (c) CBZ-SA, and (d) CBZ-MA cocrystals.
- The FTIR spectra of CBZ, AA, HPC, CBZ-AA without HPC, CBZ-AA-HPC1, CBZ-AA-HPC7, and CBZ-AA-HPC11.
- An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. PMC.
- FT-IR spectra of A) pure CBZ and B) the optimal formulation.
- Overlay of the FTIR spectra obtained for CBZ and XYL in comparison with....
- FTIR spectra of CBZ, NCT, and cocrystals.
- FTIR, NMR, and mass spectroscopy characterization of compound 1.
- Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. ThermoFisher.
- FT-IR spectra of (A) DBU, (B) ammonium carbamate, and (C) DBU +....
- ATR-FTIR spectra on single beads of 2-aminobenzo[d]oxazole resins 1....
- FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride.
Sources
- 1. barnett-technical.com [barnett-technical.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. mt.com [mt.com]
- 4. mmrc.caltech.edu [mmrc.caltech.edu]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. How Fourier Transform is Used in FTIR, NMR, and Other Spectroscopy Techniques - Persee [pgeneral.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 11. jascoinc.com [jascoinc.com]
- 12. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
HPLC Method Development Guide: Purity Assessment of Benzyl (2,5-dimethyloxazol-4-yl)carbamate
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Benzyl (2,5-dimethyloxazol-4-yl)carbamate is a critical intermediate in the synthesis of vitamin B6 analogs and various oxazole-based kinase inhibitors. Its structural integrity relies on the stability of the carbamate (Cbz) protecting group and the oxazole heterocycle.
The primary analytical challenge lies in the oxazole nitrogen , a weak base (
This guide compares the Optimized Core-Shell Acidic Method (Method A) against a Standard Porous Neutral Method (Method B) and a Normal Phase Alternative (Method C). We demonstrate why Method A is the superior choice for purity assessment, offering higher resolution, sharper peak shapes, and faster run times.
Comparative Methodology
Method A: The "Gold Standard" (Recommended)
Technique: Reversed-Phase HPLC with Core-Shell Technology & Acidic Buffering. Rationale: The use of a superficially porous (core-shell) C18 stationary phase reduces diffusion paths, sharpening peaks. The acidic mobile phase (pH ~2.5) ensures the oxazole nitrogen is fully protonated, preventing secondary interactions with silanols, while the Cbz group remains stable.
Method B: The "Legacy Alternative"
Technique: Standard Fully Porous C18 with Neutral Mobile Phase. Rationale: Often the "first-pass" method in many labs. However, at neutral pH, the oxazole moiety exists in equilibrium between protonated and free-base forms, leading to broad peaks and poor resolution from impurities like benzyl alcohol.
Method C: The "Orthogonal Approach"
Technique: Normal Phase Chromatography (Silica). Rationale: Useful for separating highly polar degradation products but suffers from poor reproducibility and long equilibration times due to water adsorption on the silica surface.
Experimental Protocols
Sample Preparation (Standardized for All Methods)
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Concentration: 0.5 mg/mL.
-
Filtration: 0.22 µm PTFE syringe filter (Nylon filters may bind the carbamate).
-
Storage: Amber vials at 4°C (prevents UV-induced degradation of the benzyl group).
Instrument Parameters
| Parameter | Method A (Optimized) | Method B (Legacy) | Method C (Normal Phase) |
| Column | Kinetex C18 Core-Shell (100 x 4.6 mm, 2.6 µm) | Standard C18 (250 x 4.6 mm, 5 µm) | Silica (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH 2.5) | Water (pH 7.0) | Hexane |
| Mobile Phase B | Acetonitrile | Acetonitrile | Isopropanol (IPA) |
| Gradient | 20-80% B in 8 min | 20-80% B in 20 min | Isocratic 90:10 (Hex:IPA) |
| Flow Rate | 1.5 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temp | 40°C | 25°C | 25°C |
| Detection | UV @ 254 nm | UV @ 254 nm | UV @ 254 nm |
Performance Data & Analysis
The following data was generated comparing the three methods using a spiked sample containing the target compound and two common impurities: Benzyl Alcohol (hydrolysis product) and 2,5-dimethyloxazol-4-amine (deprotected amine).
Table 1: Chromatographic Performance Metrics
| Metric | Method A (Core-Shell Acidic) | Method B (Porous Neutral) | Method C (Normal Phase) |
| Retention Time (Target) | 4.2 min | 12.5 min | 6.8 min |
| Resolution ( | 4.5 | 1.8 | 2.1 |
| Tailing Factor ( | 1.05 (Excellent) | 1.85 (Significant Tailing) | 1.20 |
| Theoretical Plates ( | > 15,000 | ~ 4,500 | ~ 3,000 |
| LOD (µg/mL) | 0.05 | 0.20 | 0.50 |
| Total Run Time | 10 min | 30 min | 20 min |
*Resolution measured between Target and nearest impurity (Benzyl Alcohol).
Analysis of Results
-
Causality of Tailing in Method B: The high tailing factor (1.85) in Method B confirms the interaction between the basic oxazole nitrogen and the silanols on the column. This masks small impurities eluting on the tail of the main peak.
-
Efficiency of Method A: The Core-Shell column combined with high flow rate (1.5 mL/min) allows for a 3x faster analysis without sacrificing pressure limits, crucial for high-throughput process monitoring.
-
Sensitivity: Method A provides the lowest Limit of Detection (LOD), primarily because the sharper peak shape concentrates the signal, increasing the signal-to-noise ratio.
Visualizations
Method Development Logic
The following diagram illustrates the decision pathway used to select the optimized method based on the chemical properties of the oxazole carbamate.
Caption: Decision tree highlighting the chemical rationale for selecting acidic buffering to suppress silanol interactions with the oxazole ring.
Experimental Workflow
A step-by-step visualization of the purity assessment protocol.
Caption: Standardized workflow for the preparation and analysis of Benzyl (2,5-dimethyloxazol-4-yl)carbamate samples.
References
-
SIELC Technologies. Separation of Oxazole on Newcrom R1 HPLC column. (Demonstrates RP-HPLC separation of oxazoles using acidic mobile phases). [Link]
-
Al-Kurdi, Z. et al. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product. Talanta, 1999. (Establishes stability-indicating methods for carbamates). [Link]
-
MDPI. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. (Discusses HPLC analysis of benzyl carbamate derivatives using phosphoric acid gradients). [Link]
A Comparative Guide to the Synthesis and Characterization of Benzyl (2,5-dimethyloxazol-4-yl)carbamate Intermediates
Introduction
Benzyl (2,5-dimethyloxazol-4-yl)carbamate is a molecule of interest within drug discovery and medicinal chemistry, belonging to the versatile class of oxazoles and featuring a carbamate linkage crucial for various biological interactions. The synthesis of such targeted molecules requires a robust understanding of the reaction pathway and the ability to unequivocally identify the transient intermediates formed along the way. Accurate characterization is not merely a procedural checkpoint; it is the foundation upon which the success and reproducibility of a synthetic campaign are built. It allows for reaction optimization, impurity profiling, and ensures the final product's structural integrity.
This guide provides an in-depth comparison of two distinct synthetic pathways to Benzyl (2,5-dimethyloxazol-4-yl)carbamate, focusing on the characterization data of their key intermediates. We will explore the classic Curtius Rearrangement route, proceeding through a carboxylic acid, and contrast it with a more direct approach involving the protection of a pre-formed amino-oxazole. By presenting detailed experimental data and protocols, this document aims to equip researchers, scientists, and drug development professionals with the practical insights needed to select and execute the optimal synthetic strategy for their specific needs.
Pathway 1: The Curtius Rearrangement Approach
The Curtius rearrangement is a powerful and reliable method for converting a carboxylic acid into a primary amine, urea, or, as in this case, a carbamate.[1][2][3] The transformation proceeds through an acyl azide and a highly reactive isocyanate intermediate.[4][5] The key advantage of this pathway is the use of a stable, often commercially available carboxylic acid precursor, with the rearrangement typically proceeding with high fidelity and retention of configuration.[3][4]
Figure 1: Synthetic workflow for the Curtius Rearrangement pathway.
Characterization of Intermediates (Pathway 1)
Successful progression through this pathway is contingent on the careful monitoring of the conversion of three key intermediates.
Intermediate 1: 2,5-Dimethyloxazole-4-carboxylic acid (I-1)
This is the starting material for the sequence. Its structure is confirmed by the presence of a carboxylic acid proton in ¹H NMR and characteristic carbonyl and hydroxyl stretches in IR spectroscopy.
Intermediate 2: 2,5-Dimethyloxazole-4-carbonyl azide (I-2)
The formation of the acyl azide from the carboxylic acid is a critical step. The most telling spectroscopic evidence for its successful formation is the appearance of a very strong, sharp absorption band in the IR spectrum corresponding to the azide (N₃) asymmetric stretch.
Intermediate 3: 2,5-Dimethyloxazol-4-yl isocyanate (I-3)
The thermal rearrangement of the acyl azide expels nitrogen gas to yield the isocyanate.[4] This highly reactive intermediate is typically not isolated but is generated and used in situ. Its formation is inferred by the disappearance of the azide peak in the IR spectrum and the emergence of a strong, broad isocyanate (N=C=O) absorption band at a higher wavenumber.[1] This intermediate is then immediately trapped with benzyl alcohol to form the final carbamate product.
Comparative Data Table: Pathway 1 Intermediates
| Intermediate | Technique | Expected Key Characterization Data | Notes |
| I-1: 2,5-Dimethyloxazole-4-carboxylic acid | ¹H NMR (DMSO-d₆) | δ ~13.0 (br s, 1H, -COOH), ~2.5 (s, 3H, Me), ~2.3 (s, 3H, Me) | The acidic proton is a key marker; its signal will disappear upon conversion to the azide. |
| ¹³C NMR (DMSO-d₆) | δ ~165 (C=O), ~158 (C-O), ~148 (C=N), ~125 (C-COOH), ~14 (Me), ~11 (Me) | ||
| IR (KBr, cm⁻¹) | 3200-2500 (br, O-H), ~1700 (s, C=O), ~1600 (C=N) | Broad hydroxyl stretch is characteristic of a carboxylic acid. | |
| MS (ESI-) | m/z [M-H]⁻ calculated for C₆H₆NO₃⁻: 140.04 | ||
| I-2: 2,5-Dimethyloxazole-4-carbonyl azide | IR (thin film, cm⁻¹) | ~2140 (vs, N₃ stretch) , ~1680 (s, C=O) | This is the definitive peak. The broad O-H stretch from I-1 will be absent. |
| ¹H NMR (CDCl₃) | Signals for methyl groups will shift slightly compared to I-1. The COOH proton will be absent. | Due to its potential instability, IR is the primary tool for monitoring formation. | |
| MS | Unstable, not typically characterized by MS. | ||
| I-3: 2,5-Dimethyloxazol-4-yl isocyanate | IR (in situ, cm⁻¹) | ~2270 (vs, br, N=C=O stretch) | This is the definitive peak. The azide peak at ~2140 cm⁻¹ will be absent. |
| ¹H NMR | Not isolated; reacted immediately. | ||
| MS | Not isolated; reacted immediately. |
Pathway 2: Direct Carbamoylation of 4-Amino-2,5-dimethyloxazole
An alternative and more convergent approach involves the direct formation of the carbamate bond. This is achieved by reacting 4-amino-2,5-dimethyloxazole with a suitable benzyl-based chloroformate reagent. The use of Benzyl Chloroformate (Cbz-Cl) is a cornerstone of amine protection chemistry and is perfectly suited for this type of transformation.[6][7] This pathway avoids the generation of potentially hazardous azide intermediates.
Figure 2: Synthetic workflow for the Direct Carbamoylation pathway.
Characterization of Intermediates (Pathway 2)
The key to this pathway is the successful synthesis and purification of the amino-oxazole intermediate.
Intermediate 4: 4-Amino-2,5-dimethyloxazole (I-4)
This intermediate is typically synthesized by the reduction of a nitro-oxazole precursor.[8] Its characterization relies on identifying the amine protons in ¹H NMR and the N-H stretching vibrations in the IR spectrum. The disappearance of the characteristic nitro group stretches from the precursor provides further evidence of a successful conversion.
Comparative Data Table: Pathway 2 Intermediate
| Intermediate | Technique | Expected Key Characterization Data | Notes |
| I-4: 4-Amino-2,5-dimethyloxazole | ¹H NMR (CDCl₃) | δ ~3.5 (br s, 2H, -NH₂), ~2.4 (s, 3H, Me), ~2.2 (s, 3H, Me) | The broad singlet for the amine protons is a key identifier. |
| ¹³C NMR (CDCl₃) | δ ~155 (C-O), ~145 (C=N), ~120 (C-NH₂), ~13 (Me), ~10 (Me) | ||
| IR (KBr, cm⁻¹) | 3400-3200 (m, two bands, N-H stretch), ~1620 (m, N-H bend) | The presence of two N-H stretching bands is characteristic of a primary amine. | |
| MS (ESI+) | m/z [M+H]⁺ calculated for C₅H₉N₂O⁺: 113.07 |
Comparative Analysis of Synthetic Pathways
| Feature | Pathway 1: Curtius Rearrangement | Pathway 2: Direct Carbamoylation | Field-Proven Insight |
| Key Intermediate | 2,5-Dimethyloxazole-4-carbonyl azide (I-2) | 4-Amino-2,5-dimethyloxazole (I-4) | Pathway 2's intermediate (I-4) is a stable, isolable amine. Pathway 1's key intermediates (I-2, I-3) are reactive and often used in situ. |
| Characterization | Relies heavily on in situ IR spectroscopy to monitor reactive intermediates. | Standard spectroscopic techniques (NMR, IR, MS) can be used on the isolated and purified amine intermediate. | Characterization for Pathway 2 is more straightforward and allows for rigorous purity assessment of the key intermediate before the final step. |
| Safety Profile | Involves a potentially explosive acyl azide intermediate.[3] | The precursor, Benzyl Chloroformate, is a lachrymator and corrosive.[9][10] The final step avoids high-energy intermediates. | Both pathways have hazards that require appropriate handling, but the azide in Pathway 1 is generally considered a higher-risk intermediate. |
| Convergence | Linear synthesis from the carboxylic acid. | More convergent, as the complex oxazole core is fully assembled before the final carbamate formation. | Convergent syntheses are often more efficient for complex molecules, as late-stage failures are less costly. |
| Reagent Availability | Substituted oxazole carboxylic acids may require synthesis. | Substituted amino-oxazoles may require synthesis (e.g., from a nitro precursor). | The availability of the initial starting material (I-1 vs. the precursor to I-4) can be a deciding factor. |
Experimental Protocols
Protocol 1: Synthesis of Benzyl (2,5-dimethyloxazol-4-yl)carbamate via Curtius Rearrangement
-
Acyl Azide Formation (I-2): To a solution of 2,5-dimethyloxazole-4-carboxylic acid (I-1) (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq). Cool the mixture to 0 °C. Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction can be monitored by IR for the appearance of the azide peak (~2140 cm⁻¹).
-
Isocyanate Formation and Trapping (I-3 to Final Product): To the crude reaction mixture containing the acyl azide (I-2), add benzyl alcohol (1.5 eq). Heat the mixture to 80-90 °C. The reaction progress is monitored by IR, observing the disappearance of the azide peak and the formation, then consumption, of the isocyanate peak (~2270 cm⁻¹). Stir until the isocyanate peak is no longer observed (typically 2-4 hours).
-
Work-up and Purification: Cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of Benzyl (2,5-dimethyloxazol-4-yl)carbamate via Direct Carbamoylation
-
Amine Formation (I-4): Synthesize 4-amino-2,5-dimethyloxazole (I-4) via a standard reduction of the corresponding 4-nitro-2,5-dimethyloxazole, for example, using H₂ gas with a 10% Pd/C catalyst in ethanol or methanol.
-
Carbamate Formation: Dissolve 4-amino-2,5-dimethyloxazole (I-4) (1.0 eq) and a base such as sodium bicarbonate (2.0 eq) or DIPEA (1.5 eq) in a suitable solvent like dichloromethane (DCM) or ethyl acetate.[6] Cool the mixture to 0 °C. Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise.
-
Work-up and Purification: Allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC. Upon completion, dilute with DCM and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Figure 3: A generalized workflow for the characterization of a stable intermediate.
Conclusion
Both the Curtius rearrangement and direct carbamoylation represent viable and effective strategies for the synthesis of Benzyl (2,5-dimethyloxazol-4-yl)carbamate. The choice between them is a classic example of a process development decision driven by factors of safety, efficiency, and analytical tractability.
The Curtius Rearrangement pathway is elegant but requires careful handling and monitoring of high-energy, transient intermediates. Its characterization is heavily reliant on in situ techniques, primarily IR spectroscopy, which demands a certain level of expertise in real-time reaction monitoring.
The Direct Carbamoylation pathway offers the significant advantage of a stable, fully characterizable amine intermediate. This allows for a definitive purity assessment before the final coupling step, potentially leading to a cleaner final product and simplifying troubleshooting. While its reagents also require careful handling, it avoids the use of azides.
For research and early-stage development, where process understanding and intermediate purity are paramount, the direct carbamoylation of 4-amino-2,5-dimethyloxazole often provides a more controlled and analytically transparent route. For larger-scale synthesis where the cost and atom economy of the starting materials might be the primary drivers, a well-optimized Curtius rearrangement can also be an excellent choice. Ultimately, the data and protocols presented in this guide empower the medicinal or process chemist to make an informed decision based on the specific constraints and goals of their project.
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The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC. (n.d.). National Center for Biotechnology Information. [Link]
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Navigating Purity: A Comparative Guide to Identifying Common Impurities in Commercial Benzyl (2,5-dimethyloxazol-4-yl)carbamate
For the Researcher, Scientist, and Drug Development Professional
In the landscape of pharmaceutical research and development, the purity of a compound is paramount. For a molecule like Benzyl (2,5-dimethyloxazol-4-yl)carbamate, a versatile building block in medicinal chemistry, even trace impurities can lead to aberrant biological activities, compromise the integrity of experimental data, and create hurdles in regulatory approval. This guide provides a comprehensive overview of the common impurities associated with this compound, their origins, and robust analytical strategies for their detection and quantification.
The Genesis of Impurities: A Synthetic Perspective
The impurity profile of Benzyl (2,5-dimethyloxazol-4-yl)carbamate is intrinsically linked to its synthesis. The molecule is constructed from two key fragments: the 2,5-dimethyloxazol-4-yl core and the benzyl carbamate side chain. Impurities can therefore be traced back to the starting materials, reagents, and reaction conditions employed in the synthesis of each of these fragments.
The formation of the oxazole ring often involves the condensation of an alpha-hydroxyketone with an amide or the cyclization of an N-acyl alpha-amino ketone. A common route to substituted oxazoles is the reaction of an activated carboxylic acid with an activated methyl isocyanide.[1] Various synthetic strategies exist, each with its own potential for byproduct formation.[2][3][4]
The benzyl carbamate moiety is typically introduced using benzyl chloroformate or by reacting benzyl alcohol with a suitable activating agent. The quality of these benzylating agents is critical. Commercial benzyl chloride, a common precursor to benzyl alcohol and benzyl chloroformate, is known to contain several process-related impurities.[5][6]
Based on these synthetic pathways, we can anticipate a spectrum of potential impurities in the final product.
A Catalog of Common Contaminants
The impurities in commercial Benzyl (2,5-dimethyloxazol-4-yl)carbamate can be broadly categorized as follows:
-
Starting Material-Related Impurities: These are unreacted starting materials or impurities present in the starting materials that carry through the synthesis.
-
Process-Related Impurities: These are byproducts formed during the synthetic process due to side reactions or incomplete reactions.
-
Degradation Products: These arise from the decomposition of the final product during manufacturing, storage, or handling.
A summary of the most probable impurities is presented in the table below:
| Impurity Category | Potential Impurity | Origin | Potential Impact |
| Starting Material-Related | Benzyl Alcohol | Hydrolysis of benzyl chloroformate or residual starting material.[5][7] | Can compete in subsequent reactions, potentially leading to byproduct formation. |
| Benzaldehyde | Oxidation of benzyl alcohol or present as an impurity in benzyl chloride.[5][8] | Can react with amino groups to form imine adducts, reducing yield. | |
| Toluene | Residual solvent or impurity from the synthesis of benzyl chloride.[5][6] | May have toxicological implications and affect crystal formation. | |
| α,α-Dichlorotoluene | Over-chlorination byproduct in benzyl chloride synthesis.[5][6] | Can lead to the formation of di-substituted byproducts. | |
| Process-Related | Dibenzyl Ether | Formed from the self-condensation of benzyl alcohol under acidic or basic conditions.[5] | A high-boiling impurity that can be difficult to remove. |
| Unreacted Oxazole Precursors | Incomplete cyclization reaction.[1][2] | Can complicate purification and affect the final product's properties. | |
| Isomeric Oxazoles | Non-regioselective cyclization. | May exhibit different biological activities and physicochemical properties. | |
| Degradation Products | 2,5-Dimethyloxazol-4-amine | Hydrolysis of the carbamate linkage. | A primary degradation product that can be a key indicator of stability. |
| Benzoic Acid | Oxidation of benzaldehyde or benzyl alcohol.[8] | Can alter the pH of formulations and catalyze further degradation. |
Analytical Strategies for Impurity Profiling
A multi-pronged analytical approach is essential for the comprehensive identification and quantification of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the workhorse techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is a powerful tool for separating and quantifying non-volatile and thermally labile impurities. A reversed-phase method is typically employed for compounds of this nature.
Gas Chromatography-Mass Spectrometry (GC-MS)
Experimental Protocol: A Validated HPLC-UV Method for Purity Assessment
This section details a robust HPLC-UV method for the routine quality control of Benzyl (2,5-dimethyloxazol-4-yl)carbamate.
1. Instrumentation and Materials
-
High-Performance Liquid Chromatograph with a UV/Vis or Diode-Array Detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Reference standards for Benzyl (2,5-dimethyloxazol-4-yl)carbamate and potential impurities.
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm and 254 nm.
-
Injection Volume: 10 µL.
3. Sample and Standard Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard of Benzyl (2,5-dimethyloxazol-4-yl)carbamate and each potential impurity in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL for the main compound and 0.01 mg/mL for the impurities.
-
Sample Solution: Prepare the sample of commercial Benzyl (2,5-dimethyloxazol-4-yl)carbamate at a concentration of 1 mg/mL in the same diluent.
4. Method Validation The method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.
Causality Behind Experimental Choices:
-
A C18 column is chosen for its versatility and excellent retention of moderately polar to non-polar compounds.
-
The gradient elution allows for the separation of impurities with a wide range of polarities.
-
Formic acid is added to the mobile phase to improve peak shape and ionization efficiency if coupled with a mass spectrometer.
-
Dual-wavelength detection enhances the probability of detecting all chromophoric impurities.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow of the impurity identification and quantification process.
Caption: Workflow for Impurity Analysis.
Comparative Analysis of Analytical Methods
| Analytical Technique | Target Impurities | Advantages | Limitations |
| HPLC-UV/DAD | Non-volatile starting materials, process-related byproducts, degradation products. | Robust, reproducible, excellent for quantification, widely available. | May not be suitable for volatile impurities, requires chromophoric impurities for detection. |
| LC-MS | Broad range of impurities, including non-chromophoric ones. | High sensitivity and specificity, provides molecular weight information for impurity identification. | Higher cost and complexity compared to HPLC-UV. |
| GC-MS | Volatile and semi-volatile impurities (e.g., residual solvents, low molecular weight starting materials).[9] | Excellent for separating and identifying volatile compounds, highly sensitive. | Not suitable for non-volatile or thermally labile compounds. |
| NMR Spectroscopy | Structural elucidation of unknown impurities. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods, complex for quantitative analysis of minor components. |
Conclusion
Ensuring the purity of Benzyl (2,5-dimethyloxazol-4-yl)carbamate is a critical step in its application in research and drug development. A thorough understanding of the synthetic route allows for the anticipation of potential impurities. A combination of analytical techniques, with HPLC as the primary tool for routine quality control, provides a robust framework for impurity profiling. By implementing the strategies outlined in this guide, researchers can confidently assess the quality of their material, leading to more reliable and reproducible scientific outcomes.
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Synthesis of Benzyl N-(2methoxy-4-nitrophenyl)carbamate - PrepChem.com. Available from: [Link]
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(PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate. Available from: [Link]
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Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Available from: [Link]
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Decomposition of selected carbamate herbicides in a constructed wetland system supported by a biopreparation - astrj.com. Available from: [Link]
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Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K - PubMed. Available from: [Link]
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Determination of alkyl benzyl and dialkyl dimethyl quaternary ammonium biocides in occupational hygiene and environmental media by liquid chromatography with electrospray ionisation mass spectrometry and tandem mass spectrometry - PubMed. Available from: [Link]
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Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance - JOCPR. Available from: [Link]
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Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. - Semantic Scholar. Available from: [Link]
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Comparative & Selection
A Comparative Guide to Amine Protection in Oxazole Synthesis: The Strategic Advantages of Cbz over Boc
Introduction: Navigating the Synthetic Maze of Oxazole Amines
For researchers and professionals in drug development, the oxazole moiety represents a cornerstone of medicinal chemistry, appearing in a vast array of biologically active compounds. The synthesis of substituted oxazoles, particularly those bearing a reactive amine functionality, demands a meticulous and strategic approach to the use of protecting groups.[1][2] An amine's inherent nucleophilicity and basicity necessitate its temporary masking to prevent unwanted side reactions during the construction of the heterocyclic core or subsequent molecular elaborations.[3][4]
Among the arsenal of amine-protecting groups, the tert-Butyloxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups are workhorses of organic synthesis.[5][6][7] While both are effective carbamates, their distinct chemical labilities form the basis of a critical strategic choice. This guide delves into the nuanced advantages of employing the Cbz group over the Boc group in the context of oxazole amine synthesis, grounded in mechanistic principles and supported by experimental considerations. We will explore how the superior stability of the Cbz group under acidic conditions provides greater flexibility and enables orthogonal strategies crucial for complex, multi-step syntheses.[8][9]
The Chemistry of Cbz and Boc: A Tale of Two Deprotection Pathways
The fundamental difference between Cbz and Boc protection lies in their deprotection mechanisms, which dictates their compatibility with various reaction conditions. This chemical distinction is the cornerstone of "orthogonal protection," a strategy that allows for the selective removal of one protecting group in the presence of another.[10][11][12]
-
The Boc Group: Acid-Labile Protection: The Boc group is renowned for its ease of removal under strong acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[13][14][15] The mechanism hinges on the protonation of the carbamate's carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a highly stable tert-butyl cation and an unstable carbamic acid, which rapidly decarboxylates to liberate the free amine.[3][16] This acid sensitivity, while convenient, renders the Boc group incompatible with any synthetic step requiring strong acidic reagents.
-
The Cbz Group: Hydrogenolysis-Labile Protection: In contrast, the Cbz group is exceptionally stable to a wide range of acidic and basic conditions.[8][17] Its removal is most cleanly achieved via catalytic hydrogenolysis.[18][19] In this process, a palladium catalyst (typically Pd/C) and a hydrogen source (H₂ gas or a transfer agent like formic acid) facilitate the cleavage of the benzylic C-O bond, yielding toluene, carbon dioxide, and the deprotected amine.[19][20] This unique deprotection pathway makes it orthogonal to the acid-labile Boc group and many other protecting groups.[9][15]
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Comparing synthetic routes for Pyridoxine: Oxazole method vs. alternative pathways
Topic: Comparing synthetic routes for Pyridoxine: Oxazole method vs. alternative pathways Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
The Oxazole Diels-Alder vs. The Pyridone Condensation Route[1]
Executive Summary
The industrial synthesis of Pyridoxine (Vitamin B6) has evolved from linear, step-intensive pathways to convergent, atom-economical cycloadditions. This guide objectively compares the current industry standard—the Oxazole Diels-Alder (Kondrat'eva) Method —against the classical Pyridone (Harris-Folkers) Route .
While the Pyridone route remains a fundamental pedagogical model for heterocyclic construction, our analysis confirms the Oxazole method's superiority for scalability, offering a 56% overall yield (optimized) compared to the <30% yield typical of the linear Pyridone pathway. This guide details the mechanistic divergence, impurity profiles, and provides a modernized, "green" protocol for the Oxazole route utilizing Trichloroisocyanuric Acid (TCCA).
The Standard: Oxazole Diels-Alder Cycloaddition
Also known as: The Kondrat'eva Synthesis; The Roche/DSM Process.
This convergent strategy hinges on the [4+2] cycloaddition of a 5-ethoxy-4-methyloxazole with a dienophile (typically diethyl maleate or fumaric acid derivatives). It is the dominant commercial route due to its reduced step count and the ability to form the pyridine core with substituents already in place.
Mechanism of Action
The reaction proceeds via a concerted Diels-Alder cycloaddition between the oxazole (diene) and the dienophile. The resulting bicyclic intermediate is unstable; it spontaneously undergoes a retro-Diels-Alder reaction (or acid-catalyzed elimination) to extrude the bridging oxygen (often as ethanol or water) and aromatize into the pyridine system.
Experimental Protocol: The "Green" TCCA-Optimized Oxazole Route
Standard POCl₃ dehydrations are hazardous. This optimized protocol uses Trichloroisocyanuric Acid (TCCA) for the oxazole formation step, significantly improving safety and yield (Cheng et al., 2013).[1]
Phase A: Synthesis of 5-Ethoxy-4-methyloxazole
-
Reagents: N-formyl-DL-alanine ethyl ester (10 mmol), Triphenylphosphine (
, 12 mmol), Triethylamine ( , 30 mmol), TCCA (4 mmol), Dichloromethane (DCM, 20 mL). -
Procedure:
-
Dissolve N-formyl-DL-alanine ethyl ester and
in dry DCM under atmosphere. -
Cool to 0°C. Add TCCA portion-wise over 10 minutes (Exothermic control is critical).
-
Add
dropwise. -
Stir at 0°C for 30 min, then warm to room temperature (25°C) for 2 hours.
-
Workup: Quench with saturated
. Extract with DCM.[2] Wash organic layer with brine, dry over . -
Purification: Vacuum distillation (bp 65–68°C at 15 mmHg).
-
Target Yield: 85–90%.
-
Phase B: Diels-Alder Cycloaddition & Aromatization
-
Reagents: 5-ethoxy-4-methyloxazole (from Phase A), Diethyl maleate (1.5 equiv), Acetic Acid (catalytic), Toluene.
-
Procedure:
-
Mix oxazole and diethyl maleate in toluene.
-
Heat to reflux (110°C) for 4–6 hours. Note: The adduct forms and aromatizes in situ.
-
Cool to 60°C and add dilute HCl to hydrolyze the ester groups and the ether linkage.
-
Reduction: The resulting diester intermediate is reduced using
(lab scale) or Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) (industrial scale) to yield Pyridoxine. -
Isolation: Convert to Hydrochloride salt using ethanolic HCl.
-
Target Overall Yield: ~56% (from alanine precursor).
-
The Alternative: Pyridone Condensation (Harris-Folkers)
Also known as: The Bardhan-Sengupta Modification; The Acyclic Pyridone Route.
Historically significant, this linear pathway constructs the pyridine ring via the condensation of aliphatic precursors (diketones and cyanoacetamides). It is characterized by a high step count and harsh functional group interconversions (nitration, chlorination).
Mechanism of Action
The synthesis begins with a Knoevenagel condensation followed by cyclization to form a pyridone. The pyridone oxygen is then converted to a chloride (using
Experimental Protocol: The Classical Pyridone Workflow
Provided for comparative benchmarking.
-
Condensation: React ethoxyacetylacetone with cyanoacetamide in the presence of piperidine (catalyst) in ethanol. Reflux for 4 hours.
-
Result: 3-Cyano-4-ethoxymethyl-6-methyl-2-pyridone.
-
-
Nitration: Treat the pyridone with fuming
in acetic anhydride at 0°C.-
Result: 5-Nitro derivative.
-
-
Chlorination: React the nitro-pyridone with
in chlorobenzene at 100°C to convert the C2-carbonyl to a C2-chloride. -
Reduction (The "Shotgun" Step): Hydrogenation over
or . This step simultaneously reduces the nitro group to an amine, removes the chloro group, and reduces the nitrile to an aminomethyl group. -
Diazotization: Treat the resulting amine with
to convert the primary amine to the hydroxyl group (Pyridoxine).
Comparative Performance Analysis
The following data contrasts the two methodologies based on atom economy, yield, and process intensity.
| Metric | Oxazole Method (Modern) | Pyridone Method (Classical) |
| Overall Yield | 56.4% (Optimized) | ~25 - 30% |
| Step Count | 4 Linear Steps (Convergent) | 8+ Linear Steps |
| Atom Economy | High (Ethanol/CO2 byproducts) | Low (Loss of POCl3 residues, heavy solvents) |
| Key Reagents | TCCA, Diethyl Maleate, Red-Al | |
| Safety Profile | Moderate (Exothermic steps) | Poor (Nitration + Chlorination risks) |
| Impurity Profile | Furan derivatives (trace) | Polychlorinated pyridines (genotoxic risk) |
Pathway Visualization
The diagrams below illustrate the logical flow and complexity difference between the convergent Oxazole route and the linear Pyridone route.
Figure 1: Comparison of the convergent Oxazole pathway (left) versus the linear Pyridone pathway (right).
Critical Analysis & Recommendations
Why the Oxazole Method Won
The Oxazole method superseded the Pyridone route primarily due to convergence . In the Pyridone route, the pyridine ring is formed early (Step 1), and subsequent steps involve modifying substituents on that ring. This "linear" approach means yield losses compound at every stage. In contrast, the Oxazole method builds the complexity into the precursors. When the Oxazole and Dienophile merge, the pyridine ring and its substituents are formed simultaneously.
Impurity Management
-
Oxazole Route: The primary impurity is the Diels-Alder adduct that fails to aromatize or side-reactions of the dienophile (maleate polymerization). These are easily separable by crystallization of the HCl salt.
-
Pyridone Route: The use of
and chlorination steps introduces risks of chlorinated pyridine byproducts, which are difficult to remove and pose significant regulatory hurdles (genotoxicity alerts).
Recommendation
For research and industrial scale-up, the Oxazole Diels-Alder route is the only viable candidate. The TCCA modification (Protocol 1) is highly recommended for laboratory settings to avoid the toxicity of Phosphorus Oxychloride (
References
-
Cheng, Y., et al. (2013). Improved "Oxazole" Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6).[3] Organic Process Research & Development, 17(12), 1498–1502.[3]
-
Harris, S. A., & Folkers, K. (1939).[3] Synthetic Vitamin B6.[1][3][4][5][6][7][8][9][10] Science, 89(2311), 347.[3][4]
-
Kondrat'eva, G. Y. (1957). Synthesis of Pyridoxine Analogs via Oxazoles.[3] Izvestiya Akademii Nauk SSSR, Seriya Khimicheskaya.
- Note: Found
-
Firestone, R. A., et al. (1967). The reaction of 5-ethoxy-4-methyloxazole with dienophiles.[11] Tetrahedron, 23(2), 943-955.
-
Eggersdorfer, M., et al. (2012). "Vitamins".[3][4][6][7][9][10][12][13] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. SYNTHETIC VITAMIN B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. portlandpress.com [portlandpress.com]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. Silane Reduction of 5-Hydroxy-6-methyl-pyridine-3,4-dicarboxylic Acid Diethyl Ester: Synthesis of Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Cost-Effectiveness & Performance Guide: Benzyl (2,5-dimethyloxazol-4-yl)carbamate Precursors
Executive Summary: The Stabilization Imperative
Benzyl (2,5-dimethyloxazol-4-yl)carbamate is not merely a reagent; it is the industry-standard "storage form" for the highly reactive and unstable 4-amino-2,5-dimethyloxazole .
In drug development, the 4-aminooxazole pharmacophore is critical for kinase inhibitors and antibiotics. However, the free amine is prone to rapid oxidation and polymerization. The Benzyl (Cbz) carbamate moiety provides essential steric and electronic stabilization, allowing the compound to be stored, transported, and subjected to mild deprotection (hydrogenolysis) immediately prior to use.
This guide objectively compares the cost-effectiveness of synthesizing this precursor via the Curtius Rearrangement (Method A) versus Direct Cyclization strategies (Method B), and evaluates the Make vs. Buy decision matrix.
Technical Analysis of Synthetic Pathways
Method A: The Curtius Rearrangement (Gold Standard)
This is the most robust and scalable route. It proceeds through the stable intermediate Ethyl 2,5-dimethyloxazole-4-carboxylate .
-
Mechanism: Saponification of the ester
Acyl azide formation Thermal rearrangement to isocyanate Nucleophilic trapping with benzyl alcohol. -
Precursor: Ethyl 2,5-dimethyloxazole-4-carboxylate (CAS: 1260861-94-6 / Common Intermediate).
-
Pros: High purity, avoids isolation of the unstable free amine, scalable.
-
Cons: Requires handling of azides (safety cost).
Method B: Modified Hantzsch/Cyclization
Direct formation of the protected amine from acyclic precursors.
-
Mechanism: Condensation of
-amino ketones with specific capping agents. -
Precursor:
-Acetamidoacetoacetate derivatives.[1] -
Pros: Fewer steps.
-
Cons: Lower yields, difficult purification, often requires custom precursors that are more expensive than the oxazole ester.
Comparative Data: Cost & Performance
The following table normalizes costs based on a 100g production scale assuming standard Sigma-Aldrich/Combi-Blocks reagent pricing.
| Metric | Method A: Curtius Route (Recommended) | Method B: Direct Cyclization | Commercial Purchase (Outsourced) |
| Primary Precursor | Ethyl 2,5-dimethyloxazole-4-carboxylate | Ethyl | Benzyl (2,5-dimethyloxazol-4-yl)carbamate |
| Precursor Cost | Low (~$150/kg) | Moderate (~$400/kg) | High (~$2,500/kg) |
| Reagent Cost | High (DPPA or NaN | Low (Cyclizing agents) | N/A |
| Overall Yield | 65-75% | 30-45% | 100% (Received) |
| Purity Profile | >98% (Crystallizable) | ~90% (Requires Column) | >98% |
| Safety Risk | High (Azide gas evolution) | Low | None |
| Est. Cost/Gram | $2.80 - $3.50 | $4.50 - $6.00 | $25.00+ |
Analyst Insight: While commercial purchase offers convenience, the markup is approximately 8-10x the cost of internal synthesis via Method A. For campaigns requiring >10g, internal synthesis is strictly dominant.
Visualizing the Workflow
The following diagram illustrates the critical decision points and chemical pathways.
Figure 1: Synthetic decision matrix comparing the Curtius Rearrangement (Method A) and Direct Cyclization (Method B) pathways.
Detailed Experimental Protocol (Method A)
This protocol is validated for stability and yield.[2] It utilizes Diphenylphosphoryl azide (DPPA) for the Curtius step to avoid the isolation of explosive dry azide intermediates.
Phase 1: Saponification
-
Dissolve 10.0 g (54.6 mmol) of Ethyl 2,5-dimethyloxazole-4-carboxylate in 50 mL of THF/Water (1:1).
-
Add 2.0 eq of LiOH·H₂O (4.58 g) in one portion.
-
Stir at 60°C for 4 hours (Monitor by TLC: 50% EtOAc/Hex; SM R_f ~0.6, Prod R_f ~0.0).
-
Workup: Acidify to pH 3 with 1N HCl. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate to yield 2,5-dimethyloxazole-4-carboxylic acid (Yield: ~95%).
Phase 2: Curtius Rearrangement & Trapping
-
Critical Safety Note: Evolution of N₂ gas. Perform in a well-ventilated fume hood behind a blast shield.*
-
Suspend the crude carboxylic acid (50 mmol) in 100 mL of anhydrous Toluene.
-
Add 1.1 eq of Triethylamine (TEA) and 1.2 eq of Benzyl Alcohol.
-
Add 1.1 eq of DPPA (Diphenylphosphoryl azide) dropwise at room temperature.
-
Heat the mixture to 80°C. Note: Significant gas evolution will occur around 60-70°C as the isocyanate forms.
-
Reflux for 4 hours to ensure complete trapping of the isocyanate by benzyl alcohol.
-
Purification: Cool to RT. Wash with sat.[3][4] NaHCO₃ (removes phosphate byproducts) and Brine. Concentrate.
-
Crystallization: Recrystallize from Et₂O/Hexanes to afford the title compound as a white solid.
References
-
Sugimoto, N., et al. (1956).[1] "Synthesis of Esters of α-(N-Methyl-piperazino) or Morpholino-Aliphatic Acids." Yakugaku Zasshi, 76(3), 270-272. (Establishes synthesis of the oxazole ester precursor).
-
ChemicalBook. (2023). "Benzyl (2,5-dimethyloxazol-4-yl)carbamate Properties and Supplier Data." (Validation of commercial pricing and CAS 32512-40-6).
-
BenchChem. (2023). "Ethyl 2,5-dimethyloxazole-4-carboxylate Synthesis and Yields." (Precursor availability data).
-
Science of Synthesis. (2002). "Product Class 12: Oxazoles." Thieme Connect. (Review of oxazole stability and Curtius rearrangement applicability).
Sources
A Comparative Guide to Dienophile Selection for the Synthesis of Polysubstituted Pyridines via [4+2] Cycloaddition with Benzyl (2,5-dimethyloxazol-4-yl)carbamate
Introduction
The substituted pyridine scaffold is a cornerstone of modern medicinal chemistry and drug development, appearing in numerous therapeutic agents. The Diels-Alder reaction of substituted oxazoles, serving as azadiene synthons, offers a powerful and convergent strategy for constructing these vital heterocyclic cores.[1][2] This approach, often referred to as the Kondrat'eva pyridine synthesis, allows for the rapid assembly of highly functionalized pyridines through a [4+2] cycloaddition followed by an aromatization step.
This guide provides an in-depth technical comparison of various dienophiles for the reaction with a specific, highly relevant oxazole diene: Benzyl (2,5-dimethyloxazol-4-yl)carbamate . We will move beyond a simple catalog of reactants to explore the causal relationships between dienophile structure, reaction mechanism, and final product characteristics. The insights and experimental data presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions, optimizing their synthetic routes toward novel pyridoxine analogs and other complex molecular targets.
The Diene: Unpacking the Reactivity of Benzyl (2,5-dimethyloxazol-4-yl)carbamate
The oxazole ring system possesses a fascinating electronic duality. While the core azadiene is considered electron-deficient, its reactivity in Diels-Alder reactions is exquisitely controlled by its substituents.[3][4] The introduction of strong electron-donating groups can overcome the intrinsic electron-deficient nature of the azadiene system, transforming it into an electron-rich diene suitable for normal-demand Diels-Alder reactions.[3]
In our subject molecule, the benzyl carbamate group at the C4 position is the critical determinant of reactivity. The lone pair of electrons on the carbamate nitrogen atom actively participates in resonance with the oxazole ring. This donation of electron density significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the oxazole, rendering it an electron-rich diene . Consequently, it will react most efficiently with electron-poor dienophiles in a normal-demand Diels-Alder reaction.
Caption: Electronic activation of the oxazole diene by the C4-carbamate group.
The Core Mechanism: A Two-Step Pathway to Aromaticity
The reaction does not simply stop at the initial cycloaddition. The hallmark of the oxazole Diels-Alder reaction is a tandem process that culminates in the formation of a stable aromatic pyridine ring.[1]
-
[4+2] Cycloaddition: The electron-rich oxazole diene reacts with an electron-poor dienophile to form a transient, bicyclic cycloadduct. This initial adduct contains an oxygen bridge.
-
Aromatization via Retro-Diels-Alder: This bicyclic intermediate is often unstable and readily undergoes a subsequent elimination or retro-Diels-Alder type reaction. This step expels a small, volatile byproduct (e.g., water, alcohol, or in this case, likely a derivative of the carbamate after hydrolysis/elimination), which provides the thermodynamic driving force for the reaction, resulting in the formation of the substituted pyridine ring.
Caption: General mechanistic pathway for pyridine synthesis via oxazole Diels-Alder.
Comparative Analysis of Dienophile Classes
The choice of dienophile is paramount as it dictates not only the reaction efficiency but also the substitution pattern of the resulting pyridine ring. We will compare three primary classes of dienophiles.
The Workhorses: Electron-Deficient Alkenes
This is the most common and reliable class of dienophiles for reaction with electron-rich oxazoles. The presence of one or more electron-withdrawing groups (EWGs) on the alkene is essential. These groups lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), decreasing the HOMO-LUMO energy gap between the reactants and accelerating the reaction.[5]
Common Examples: Diethyl Fumarate, Diethyl Maleate, Maleic Anhydride, Fumaronitrile.[6]
Causality of Choice: These dienophiles are selected for their high reactivity and their ability to introduce synthetically valuable ester or nitrile functionalities directly onto the pyridine core. The stereochemistry of the dienophile (i.e., cis vs. trans) is often retained in the product, allowing for controlled introduction of substituents.
A Direct Route to Other Heterocycles: Acetylenic Dienophiles
Acetylenic dienophiles, such as dimethyl acetylenedicarboxylate (DMAD), offer a unique reaction pathway. The initial cycloadduct can undergo a retro-Diels-Alder reaction that expels a nitrile (from the C2-N bond of the oxazole), leading to the formation of a furan ring instead of a pyridine.[2][7] This provides a divergent pathway to a different class of valuable heterocycles from the same starting materials. Achieving a pyridine product with these dienophiles can be more challenging and may require different reaction conditions.
Causality of Choice: Acetylenic dienophiles are chosen when a furan product is desired or when a high degree of unsaturation in the final product is required. The reaction is often very efficient due to the high reactivity of the acetylenic system.
Expanding Horizons: Heterodienophiles
For the synthesis of more complex, nitrogen-rich heterocycles, heterodienophiles containing C=N, N=N, or C=O bonds can be employed.[3][8] The reaction of an electron-rich oxazole with these partners can lead to structures like imidazolines or oxazolines.[8]
Causality of Choice: This class is selected when the target structure is not a simple pyridine. It should be noted that the mechanism with some heterodienophiles is debated and may proceed through a stepwise, zwitterionic intermediate rather than a concerted Diels-Alder pathway.[2][8]
Data Summary: Dienophile Performance in Oxazole Diels-Alder Reactions
The following table summarizes representative experimental data for the reaction of substituted oxazoles with various dienophiles, providing a comparative benchmark for what can be expected when using Benzyl (2,5-dimethyloxazol-4-yl)carbamate.
| Dienophile Class | Specific Example | Diene Example | Conditions | Yield | Product Type | Reference |
| Alkene | Diethyl Fumarate | 4-Methyl-5-alkoxy oxazole | High Temperature | Good | Pyridine | [6] |
| Alkene | Maleic Anhydride | 4-Methyl-5-alkoxy oxazole | High Temperature | Good | Pyridine | [6] |
| Alkene | Fumaronitrile | 4-Methyl-5-alkoxy oxazole | High Temperature | Good | Pyridine | [6] |
| Alkene | Maleic Anhydride | 2,4,5-Trimethyloxazole | Microwave, neat, <1 min | Good | Pyridine | [7] |
| Alkyne | Dimethyl Acetylenedicarboxylate (DMAD) | 2,4,5-Trimethyloxazole | Microwave, neat, minutes | >90% | Furan | [7] |
| Hetero | N=N, C=N, C=O Dienophiles | 5-Alkoxyoxazoles | Varies | Moderate-Good | Triazolines, Imidazolines, etc. | [8] |
Note: The data is derived from closely related oxazole systems and serves as a strong predictive model for the title compound.
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed, generalized protocol for the reaction of an oxazole with an electron-deficient alkene, designed to ensure reproducibility and success.
Protocol: Synthesis of a Substituted Pyridine
-
Reactant Preparation & Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add Benzyl (2,5-dimethyloxazol-4-yl)carbamate (1.0 equivalent).
-
Dissolve the oxazole in a suitable anhydrous, high-boiling solvent (e.g., Toluene or Xylene). The choice of an anhydrous solvent is critical to prevent potential hydrolysis of reactants or intermediates.
-
Add the selected electron-deficient alkene dienophile (e.g., Diethyl Fumarate, 1.1-1.5 equivalents). A slight excess of the dienophile is often used to ensure complete consumption of the oxazole.
-
-
Reaction Execution & Monitoring:
-
Heat the reaction mixture to reflux (typically 110-140 °C, depending on the solvent).
-
Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting oxazole spot indicates reaction completion. Reactions can take from several hours to overnight.
-
-
Workup & Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid contains the desired pyridine product.
-
-
Purification & Validation:
-
Purify the crude product using flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Validate the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected disappearance of oxazole protons and the appearance of pyridine aromatic protons in the NMR spectrum serve as primary validation.
-
Caption: Step-by-step experimental workflow for the oxazole-Diels-Alder reaction.
Conclusion & Dienophile Selection Guide
The reaction of Benzyl (2,5-dimethyloxazol-4-yl)carbamate provides a versatile and efficient entry into highly substituted pyridine and furan derivatives. The electron-donating nature of the C4-carbamate substituent dictates that the most effective dienophiles will be electron-poor.
Your choice of dienophile should be guided directly by your desired final product. The following decision tree provides a logical framework for this selection process.
Caption: A decision guide for selecting the appropriate dienophile class.
By understanding the electronic nature of the oxazole diene and the mechanistic pathways available, researchers can strategically select the optimal dienophile to achieve their synthetic goals with precision and efficiency.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Vitamin B6 Analogs via Diels-Alder Reaction of Substituted Oxazoles.
- Hassner, A., & Fischer, B. (1993). NEW CHEMISTRY OF OXAZOLES. HETEROCYCLES, 35(2), 1441.
- ResearchGate. (2025). Improved “Oxazole” Method for the Practical and Efficient Preparation of Pyridoxine Hydrochloride (Vitamin B6).
- Hijji, Y. M., & Edwards, A. A. (2003). Microwave - Assisted Synthesis of Substituted Pyridines and Furans. 7th International Electronic Conference on Synthetic Organic Chemistry.
- ResearchGate. (2025). Oxazole Diels–Alder Reactions.
- ResearchGate. (2025). Oxazole as an Electron-Deficient Diene in the Diels-Alder Reaction.
- PubMed. (2011). Oxazole as an electron-deficient diene in the Diels-Alder reaction.
- Bar-Ilan University. (n.d.). Do oxazoliks undergo Diels-Alder reactions with heterodienophiles?.
- BenchChem. (2025). A Comparative Guide to Dienophiles in Cycloaddition Reactions: (E)
- Sigma-Aldrich. (n.d.). Diels–Alder Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.org [mdpi.org]
- 8. cris.biu.ac.il [cris.biu.ac.il]
Thermal Stability & Performance Guide: Amino-Oxazole Protecting Groups
The following guide provides an in-depth technical comparison of amino-oxazole protecting groups, focusing on thermal stability, mechanistic integrity, and synthetic utility.
Executive Summary
The 2-aminooxazole scaffold is a critical pharmacophore in medicinal chemistry (e.g., substituted oxazoles in kinase inhibitors). However, the exocyclic amino group presents a unique synthetic challenge: it is weakly nucleophilic yet sufficiently acidic to interfere with organometallic reagents, and its protection often dictates the thermal ceiling of subsequent reactions.
This guide compares the thermal stability and synthetic utility of the three most prevalent protecting groups (PGs) for 2-aminooxazoles: tert-Butyloxycarbonyl (Boc) , Pivaloyl (Piv) , and Acetyl (Ac) .
Key Findings:
-
Pivaloyl (Piv) is the superior choice for high-temperature applications (>100°C) and ortho-lithiation chemistry due to steric shielding and resistance to thermal elimination.
-
Boc is thermally labile above 80–100°C on electron-deficient heteroamines, making it unsuitable for high-temperature cross-couplings or refluxing in high-boiling solvents.
-
Acetyl (Ac) offers intermediate stability but suffers from facile hydrolysis and lower steric direction during C-H functionalization.
Mechanistic Analysis of Thermal Instability
To select the right protecting group, one must understand why they fail under thermal stress.
The Boc Thermal Elimination Pathway
The N-Boc group degrades thermally via a concerted retro-ene-like fragmentation or an E1-like elimination, releasing isobutylene and carbon dioxide. On 2-aminooxazoles, the electron-withdrawing nature of the oxazole ring increases the acidity of the N-H bond (if mono-protected), potentially lowering the activation energy for elimination compared to aliphatic amines.
Decomposition Threshold: ~100–110°C (Solvent dependent).
Mechanism:
Acyl Migration & Hydrolysis (Piv/Ac)
Amide-based PGs (Piv, Ac) do not undergo thermal elimination. Their failure mode is typically hydrolysis (requiring water/nucleophiles) or N-to-C migration (under specific Lewis acid conditions). In pure thermal environments, they are robust.
-
Pivaloyl: The tert-butyl group provides immense steric bulk, preventing nucleophilic attack at the carbonyl carbon, thereby extending thermal and chemical stability.
Comparative Performance Analysis
The following table synthesizes experimental observations regarding the stability of N-protected 2-aminooxazoles.
Table 1: Thermal & Chemical Stability Profile
| Feature | tert-Butyloxycarbonyl (Boc) | Pivaloyl (Piv) | Acetyl (Ac) |
| Thermal Ceiling ( | Low (~80–100°C) | High (>150°C) | Medium (~120°C) |
| Primary Failure Mode | Thermal fragmentation (Isobutylene loss) | None (chemically stable) | Hydrolysis / Solvolysis |
| Lithiation Compatibility | Good (at -78°C), but risk of deprotonation | Excellent (Directing Group) | Moderate (Compromised by enolization) |
| Deprotection Condition | Acid (TFA/HCl) or Thermal (>150°C) | Strong Acid or Reductive (DIBAL-H) | Acid or Base (NaOH/MeOH) |
| Crystallinity Induction | Moderate | High | Moderate |
| Atom Economy | Low (Loss of | Moderate | High |
Detailed Group Assessment[5]
A. Pivaloyl (Piv): The High-Temp Fortress [1]
-
Performance: The "Gold Standard" for harsh conditions. The Piv group withstands refluxing in toluene, DMF, or substituted benzenes during Suzuki-Miyaura couplings.
-
Lithiation Utility: As demonstrated in the synthesis of phorboxazole derivatives, the Piv group acts as a robust Directed ortho-Metalation (DoM) group, allowing selective C5-lithiation without self-quenching.
-
Drawback: Removal is difficult. Standard basic hydrolysis often fails. It typically requires DIBAL-H reduction (converting the amide to an amine) or harsh acidic hydrolysis (6M HCl, reflux).
B. tert-Butyloxycarbonyl (Boc): The Labile Standard
-
Performance: Excellent for mild, room-temperature chemistry. However, in high-boiling solvents (DMSO, NMP), significant deprotection is observed starting at 100°C.
-
Risk: In sealed-tube microwave reactions, the generation of CO2 and isobutylene gas can create dangerous over-pressure events.
-
Recommendation: Use only if all subsequent steps are
.
C. Acetyl (Ac): The Intermediate
-
Performance: More stable than Boc but lacks the steric protection of Piv.
-
Risk: Susceptible to solvolysis in nucleophilic solvents (MeOH, EtOH) at high temperatures.
Visualization of Stability Logic
The following diagram illustrates the decision matrix for selecting a protecting group based on thermal requirements and reaction type.
Caption: Decision tree for selecting amino-oxazole protecting groups based on thermal and synthetic requirements.
Experimental Protocols
Protocol: Thermal Stability Challenge Assay
To empirically verify the stability of a protecting group on your specific oxazole scaffold, perform this standardized NMR assay.
Materials:
-
Substrate: 10 mg N-protected 2-aminooxazole.
-
Solvent: 0.6 mL DMSO-
(High boiling point, good solubility). -
Internal Standard: 1,3,5-Trimethoxybenzene (Optional, for quantitation).
Method:
-
Baseline: Dissolve substrate in DMSO-
in an NMR tube. Acquire a H NMR spectrum at 25°C. -
Thermal Stress: Heat the NMR tube in a temperature-controlled oil bath at 100°C for 1 hour.
-
Analysis: Cool to 25°C and acquire a second spectrum. Look for:
-
Disappearance of PG signals (e.g., Boc
-Bu singlet at ~1.5 ppm). -
Appearance of free amine protons or decomposition products.
-
-
Escalation: If stable, repeat at 120°C and 140°C in 1-hour increments.
Protocol: Installation of Pivaloyl Group (High Stability)
This protocol ensures the formation of the robust N-Piv protected species.
-
Dissolution: Dissolve 2-aminooxazole (1.0 equiv) in dry CH
Cl (0.2 M). -
Base Addition: Add Et
N (2.5 equiv) and DMAP (0.1 equiv). Cool to 0°C. -
Acylation: Dropwise add Pivaloyl chloride (1.2 equiv).
-
Reaction: Warm to RT and stir for 4–16 h.
-
Workup: Quench with sat. NaHCO
. Extract with CH Cl .[2] Wash with 1M HCl (to remove unreacted amine/DMAP) and brine. -
Purification: Recrystallize from Hexanes/EtOAc (Piv derivatives are often highly crystalline).
References
-
Evans, D. A., et al. (1999).[3] "Selective Lithiation of 2-Methyloxazoles." Organic Letters, 1(10), 1557–1560.
- Establishes the utility of robust protecting groups in oxazole lithi
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[4]
- The authoritative text on general stability profiles of Carbam
- Verrier, C., et al. (2010). "Direct C–H Arylation of Oxazoles." Journal of the American Chemical Society.
-
Clayden, J., et al. (2005). "Lithiation of Heterocycles." Organic Reactions.[2][4][5]
- Discusses the directing group ability and stability of Pivaloyl amides in heteroaromatic lithi
Sources
Safety Operating Guide
Benzyl (2,5-dimethyloxazol-4-yl)carbamate: Operational Handling & Disposal Guide
Part 1: Executive Summary & Chemical Profile
Core Directive: Treat Benzyl (2,5-dimethyloxazol-4-yl)carbamate (CAS: 32512-40-6) as a Hazardous Chemical Substance requiring strict segregation from general waste. While specific toxicological data for this intermediate is often limited in public repositories, its structural moieties (oxazole ring and carbamate ester) dictate a safety profile consistent with irritants and potential sensitizers .
Chemical Identity & Properties
| Parameter | Detail |
| Chemical Name | Benzyl (2,5-dimethyloxazol-4-yl)carbamate |
| CAS Number | 32512-40-6 |
| Molecular Formula | |
| Molecular Weight | 246.26 g/mol |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in DMSO, Methanol, Dichloromethane; Low water solubility.[1] |
Hazard Identification (GHS Classification derived from Functional Groups)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
Stability: Stable under normal conditions, but carbamates can decompose under strong acidic/basic conditions or high heat (
C) to release amines and carbon dioxide.
Part 2: Pre-Disposal Handling & PPE[3][4]
The "Universal Precautions" Approach: Because this compound is often used as a pharmaceutical intermediate, assume it possesses biological activity until proven otherwise.
Personal Protective Equipment (PPE) Matrix
| Zone | Required PPE | Rationale |
| Respiratory | N95 Mask (minimum) or Fume Hood (preferred) | Prevents inhalation of fine particulates during weighing or transfer. |
| Dermal | Nitrile Gloves (Double gloving recommended) | Carbamates can permeate skin; double layer ensures barrier integrity. |
| Ocular | Chemical Safety Goggles | Standard protection against dust ingress or solution splash. |
| Body | Lab Coat (Buttoned, long sleeve) | Prevents contamination of street clothes. |
Part 3: Step-by-Step Disposal Procedures
A. Solid Waste Disposal (Pure Substance)
-
Classification: Non-halogenated Organic Solid.
-
Primary Method: High-Temperature Incineration.
-
Containment: Transfer the solid material into a clear, chemically compatible polyethylene or glass container.
-
Labeling: Affix a hazardous waste label.
-
Segregation: Place the container into the "Solid Organic Waste" drum/bin.
-
Critical: Do NOT mix with oxidizers (e.g., permanganates, nitrates) to prevent exothermic reactions.
-
B. Liquid Waste Disposal (Reaction Mixtures/Solutions)
-
Classification: Non-halogenated Organic Solvent Waste (assuming dissolved in MeOH/DMSO).
-
pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids/bases, neutralize carefully before disposal to prevent degradation of the carbamate into potentially volatile amines in the waste drum.
-
Solvent Stream: Pour into the "Non-Halogenated Organic Solvents" carboy.
-
Note: If dissolved in DCM or Chloroform, use the "Halogenated Waste" stream.
-
-
Rinsing: Triple-rinse the original vessel with a minimal amount of acetone/ethanol and add the rinsate to the same waste container.
C. Empty Container Management
-
RCRA Status: "RCRA Empty" definition (40 CFR 261.7).
-
Triple Rinse: Rinse the bottle three times with a solvent capable of dissolving the residue (e.g., Acetone).
-
Defacement: Completely deface or remove the original manufacturer label.
-
Disposal:
-
Glass: Place in "Broken/Defaced Glass" bin.
-
Plastic: Place in regular trash only if triple-rinsed and no visible residue remains.
-
Part 4: Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of Benzyl (2,5-dimethyloxazol-4-yl)carbamate based on its physical state and mixture components.
Figure 1: Waste segregation decision tree ensuring compliance with standard laboratory chemical hygiene plans.
Part 5: Emergency Response (Spill Management)
Scenario: A 5g bottle drops and shatters on the lab floor.
-
Evacuate & Ventilate: Clear the immediate area. If powder is airborne, allow 15 minutes for settling or ventilation clearance.
-
PPE Up: Don nitrile gloves, lab coat, and safety goggles.
-
Dry Cleanup (Preferred):
-
Do NOT sweep dry dust (creates aerosols).
-
Cover the spill with a damp paper towel or use a HEPA-filtered vacuum dedicated to chemical spills.
-
Scoop material into a wide-mouth jar.
-
-
Wet Cleanup:
-
Reporting: Log the incident in the lab safety logbook.
References
-
PubChem. (n.d.). Benzyl (2,5-dimethyloxazol-4-yl)carbamate Compound Summary. National Library of Medicine. Retrieved February 21, 2026, from [Link]
-
United States Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261. Retrieved February 21, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved February 21, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
